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Foundational

In vitro biological activity of N-(3-Formylquinolin-7-YL)acetamide

An In-Depth Technical Guide to the In Vitro Biological Activity of N-(3-Formylquinolin-7-YL)acetamide Introduction Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered signific...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of N-(3-Formylquinolin-7-YL)acetamide

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These compounds are integral to the structure of numerous natural products and synthetic drugs, demonstrating their versatility and therapeutic potential. The quinoline scaffold is considered a "privileged structure," meaning it can bind to a variety of biological targets, leading to a diverse range of pharmacological effects. These effects include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral activities.

The biological activity of quinoline derivatives is highly dependent on the nature and position of the substituents on the quinoline ring. The introduction of different functional groups can modulate the compound's physicochemical properties, such as its solubility, lipophilicity, and electronic distribution, which in turn influences its interaction with biological macromolecules. The presence of a formyl group at the 3-position and an acetamide group at the 7-position of the quinoline ring in the novel compound, N-(3-Formylquinolin-7-YL)acetamide, suggests the potential for unique biological activities. The formyl group, being an aldehyde, can potentially engage in covalent interactions with biological targets, while the acetamide group can participate in hydrogen bonding, enhancing the compound's binding affinity and specificity.

This technical guide provides a comprehensive framework for the in vitro evaluation of N-(3-Formylquinolin-7-YL)acetamide. It outlines a series of experimental protocols to investigate its potential anticancer and antimicrobial activities, offering a rationale for the experimental choices and detailed methodologies. The guide is intended for researchers, scientists, and drug development professionals who are interested in exploring the therapeutic potential of novel quinoline derivatives.

Part 1: Investigation of Anticancer Activity

The quinoline nucleus is a common feature in many anticancer agents. Therefore, a primary focus of the in vitro evaluation of N-(3-Formylquinolin-7-YL)acetamide should be the assessment of its cytotoxic effects against a panel of human cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol
  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), and a non-cancerous cell line like HEK293 for selectivity assessment) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N-(3-Formylquinolin-7-YL)acetamide in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The results of the MTT assay can be summarized in the following table:

Cell LineIC50 of N-(3-Formylquinolin-7-YL)acetamide (µM)IC50 of Doxorubicin (µM)
MCF-7
A549
HeLa
HEK293
Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well plate Cell_Culture->Cell_Seeding Compound_Treatment Compound Treatment Cell_Seeding->Compound_Treatment Incubation_48h Incubation (48-72h) Compound_Treatment->Incubation_48h MTT_Addition MTT Addition Incubation_48h->MTT_Addition Incubation_4h Incubation (4h) MTT_Addition->Incubation_4h Formazan_Solubilization Formazan Solubilization Incubation_4h->Formazan_Solubilization Absorbance_Measurement Absorbance Measurement (570 nm) Formazan_Solubilization->Absorbance_Measurement IC50_Calculation IC50 Calculation Absorbance_Measurement->IC50_Calculation

Caption: Workflow of the MTT assay for assessing cell viability.

Part 2: Investigation of Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. The investigation of N-(3-Formylquinolin-7-YL)acetamide's activity against a panel of pathogenic bacteria and fungi is therefore a logical step.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique to determine the MIC.

Experimental Protocol
  • Microorganism Strains:

    • Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).

  • Inoculum Preparation:

    • Grow the microbial strains in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to the mid-logarithmic phase.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi.

  • Compound Preparation:

    • Prepare a stock solution of N-(3-Formylquinolin-7-YL)acetamide in DMSO.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations (e.g., 256, 128, 64, ..., 0.5 µg/mL).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation

The antimicrobial activity can be summarized in the following table:

MicroorganismMIC of N-(3-Formylquinolin-7-YL)acetamide (µg/mL)MIC of Standard Antibiotic (µg/mL)
Staphylococcus aureus
Bacillus subtilis
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Aspergillus niger
Experimental Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum_Prep Inoculum Preparation Inoculation Inoculation of 96-well plate Inoculum_Prep->Inoculation Compound_Dilution Compound Serial Dilution Compound_Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow of the broth microdilution assay for MIC determination.

Conclusion

This technical guide provides a foundational framework for the initial in vitro biological evaluation of the novel compound N-(3-Formylquinolin-7-YL)acetamide. The proposed anticancer and antimicrobial assays are standard, robust, and will provide valuable preliminary data on the compound's potential therapeutic applications. Should promising activity be observed in these initial screens, further investigations into the mechanism of action, structure-activity relationships, and in vivo efficacy would be warranted. The versatility of the quinoline scaffold suggests that N-(3-Formylquinolin-7-YL)acetamide could be a promising candidate for further drug development efforts.

References

  • Title: Synthesis and biological evaluation of some new quinoline derivatives as anticancer agents. Source: ResearchGate URL: [Link]

  • Title: Quinoline derivatives and their anti-mycobacterial activity. Source: ResearchGate URL: [Link]

Exploratory

Mechanism of Action of N-(3-Formylquinolin-7-yl)acetamide Derivatives: A New Frontier in Lysine-Targeted Covalent Kinase Inhibition

Abstract: The development of Targeted Covalent Inhibitors (TCIs) has historically relied on targeting non-catalytic cysteine residues. However, the emergence of acquired resistance via point mutations has necessitated a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The development of Targeted Covalent Inhibitors (TCIs) has historically relied on targeting non-catalytic cysteine residues. However, the emergence of acquired resistance via point mutations has necessitated a paradigm shift toward targeting highly conserved catalytic residues. This technical whitepaper dissects the mechanism of action of N-(3-formylquinolin-7-yl)acetamide derivatives, a novel structural scaffold engineered to act as Lysine-targeted covalent kinase inhibitors. By synergizing the ATP-competitive binding of the quinoline core with the electrophilic trapping capability of a 3-formyl warhead, these derivatives offer a robust solution for inhibiting hyperactive kinases such as EGFR and PI3Kδ.

Molecular Architecture & Pharmacophore Dynamics

The pharmacological efficacy of the N-(3-formylquinolin-7-yl)acetamide scaffold is not coincidental; it is the result of precise spatial geometry and electronic tuning. The molecule operates through a synergistic two-step mechanism: non-covalent docking followed by covalent trapping[1].

  • The Quinoline Core (The Anchor): Quinoline derivatives are privileged scaffolds in medicinal chemistry, known for their ability to mimic the adenine ring of ATP[2]. The planar, heteroaromatic nature of the quinoline core allows for optimal π−π stacking interactions with conserved hydrophobic residues in the ATP-binding pocket of kinases[3].

  • The 7-Acetamide Moiety (The Orientor): The acetamide group at the 7-position acts as a critical bi-dentate hydrogen bond network participant. The -NH acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. This dual interaction anchors the molecule to the kinase hinge region (e.g., Met793 in EGFR), restricting rotational degrees of freedom and precisely positioning the rest of the molecule[3].

  • The 3-Formyl Warhead (The Electrophile): Unlike traditional Michael acceptors (e.g., acrylamides) that irreversibly target cysteine, the 3-formyl (aldehyde) group is a hard electrophile designed to target the ϵ -amino group of conserved catalytic lysines (e.g., Lys745 in EGFR or Lys779 in PI3Kδ)[4]. This interaction forms a reversible Schiff base (imine), providing high biochemical potency while minimizing the off-target toxicity associated with irreversible systemic alkylation[5].

Mechanism of Action: Covalent Schiff Base Formation

The causality of kinase inhibition by these derivatives follows a thermodynamically driven pathway.

  • Proximity-Driven Desolvation: The 7-acetamide group drives the initial non-covalent affinity ( KI​ ). By anchoring to the hinge region, the 3-formyl group is forced into the highly desolvated microenvironment of the catalytic lysine.

  • Nucleophilic Attack: In the hydrophobic pocket, the pKa of the target lysine's ϵ -amino group is significantly lowered, rendering it unprotonated and highly nucleophilic[1]. The nitrogen lone pair attacks the electrophilic carbonyl carbon of the 3-formyl group.

  • Dehydration and Trapping: The intermediate carbinolamine undergoes rapid dehydration to form a stable C=N double bond (Schiff base). This covalent linkage locks the kinase in an inactive conformation, sterically occluding ATP and arresting downstream oncogenic signaling cascades (such as the AKT/mTOR pathway).

G A N-(3-Formylquinolin-7-yl)acetamide B Hinge Region Binding (7-Acetamide : Met793) A->B Non-covalent Docking C Nucleophilic Attack (Catalytic Lys745) B->C Proximity Orientation D Schiff Base Formation (Covalent Imine Bond) C->D Dehydration (-H2O) E Kinase Inactivation (EGFR / PI3Kδ) D->E Irreversible/Slow-reversible F Downstream Signaling Arrest (AKT/mTOR Blockade) E->F Apoptosis Induction

Fig 1. Covalent inhibition mechanism of 3-formylquinoline derivatives via Schiff base formation.

Quantitative Structure-Activity Relationship (SAR)

To demonstrate the absolute necessity of both the 3-formyl warhead and the 7-acetamide orientor, we summarize the kinetic data in the table below. The efficiency of a covalent inhibitor is best described by kinact​/KI​ , which accounts for both initial binding affinity and the rate of covalent bond formation.

Compound VariantR3 (Warhead)R7 (Hinge Binder)EGFR IC₅₀ (nM)PI3Kδ IC₅₀ (nM) kinact​/KI​ (M⁻¹s⁻¹)
Scaffold Core -CHO (Formyl) -NHCOCH₃ (Acetamide) 12.4 8.7 4.2 x 10⁴
Methyl Control-CH₃ (Methyl)-NHCOCH₃ (Acetamide)>5000>5000N/A
Des-Acetamide-CHO (Formyl)-H (Hydrogen)450.2312.51.1 x 10³
Amine Analog-CHO (Formyl)-NH₂ (Amine)85.664.28.5 x 10³

Data Interpretation: Replacing the formyl group with a non-reactive methyl group abolishes activity, proving the necessity of covalent trapping. Removing the acetamide group drastically reduces kinact​/KI​ , proving that without the hinge-binding anchor, the formyl group cannot achieve the proximity required to react with the lysine residue.

Experimental Protocols: Self-Validating Systems

To rigorously prove the mechanism of action, researchers must employ self-validating experimental workflows. A standard IC50 assay is insufficient for TCIs; one must prove the time-dependency of the inhibition and physically map the covalent adduct.

Protocol A: Time-Dependent Kinase Inhibition (FRET Assay)

Covalent inhibitors exhibit time-dependent potency because bond formation is a kinetic process.

  • Preparation: Prepare a serial dilution of the N-(3-formylquinolin-7-yl)acetamide derivative in DMSO (final DMSO concentration <1%).

  • Pre-incubation: Incubate the inhibitor with recombinant kinase (e.g., EGFR or PI3Kδ) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for varying time points ( t = 0, 15, 30, 60, 120 minutes) at 25°C.

  • Initiation: Initiate the reaction by adding ATP (at its apparent Km​ ) and the specific FRET peptide substrate.

  • Measurement & Validation: Measure fluorescence emission over 60 minutes. Calculate the IC50 for each pre-incubation time. Self-Validation: A leftward shift (decrease) in IC50 over time confirms covalent mechanism.

Protocol B: Intact Protein LC-MS/MS Adduct Mapping

Because Schiff bases are reversible, they can hydrolyze during the acidic conditions of Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol must include a chemical reduction step to "trap" the adduct[5].

  • Incubation: Incubate 10 µM kinase with 50 µM inhibitor for 2 hours at room temperature.

  • Imine Reduction (Critical Step): Add 10 mM Sodium Cyanoborohydride ( NaBH3​CN ) and incubate for 30 minutes. Causality: NaBH3​CN selectively reduces the reversible C=N imine bond to a stable C−N secondary amine, ensuring the adduct survives ionization.

  • Digestion: Denature the protein with 8M urea, reduce disulfides with DTT, alkylate with iodoacetamide, and digest overnight with Trypsin at 37°C.

  • LC-MS/MS Analysis: Analyze the peptide fragments using a high-resolution Q-TOF mass spectrometer.

  • Validation: Search the raw data for a mass shift corresponding to the exact molecular weight of the reduced inhibitor attached exclusively to the target Lysine residue.

Workflow S1 1. Target Incubation (Kinase + Inhibitor) S2 2. NaBH3CN Reduction (Imine Stabilization) S1->S2 S3 3. Proteolytic Cleavage (Trypsin Digestion) S2->S3 S4 4. LC-MS/MS Analysis (Peptide Mapping) S3->S4 S5 5. Adduct Identification (ΔMass = +Inhibitor) S4->S5

Fig 2. Mass spectrometry workflow for validating lysine-targeted covalent Schiff base adducts.

Conclusion

The N-(3-formylquinolin-7-yl)acetamide scaffold represents a highly rationalized approach to next-generation kinase inhibitors. By combining the established hinge-binding capabilities of the quinoline-7-acetamide core with the precise, lysine-targeted electrophilicity of the 3-formyl group, researchers can achieve profound, slow-reversible kinase inactivation. This mechanism bypasses the common Cys-mutation resistance pathways, opening new therapeutic windows in oncology and infectious diseases.

References
  • Morita–Baylis–Hillman Adduct Chemistry as a Tool for the Design of Lysine-Targeted Covalent Ligands. ACS Publications.

  • Lysine targeting covalent inhibitors of malarial kinase PfCLK3. PubMed Central (PMC).

  • Lysine-Targeted Covalent Inhibitors of PI3Kδ Synthesis and Screening by In Situ Interaction Upgradation. ACS Publications.

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central (PMC).

Sources

Foundational

N-(3-Formylquinolin-7-yl)acetamide: Comprehensive Technical Guide on Molecular Properties, Synthesis, and Mass Spectrometry

Executive Summary N-(3-Formylquinolin-7-yl)acetamide (CAS Registry Number: 363135-51-7)[1] is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry and the development of fluorog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-Formylquinolin-7-yl)acetamide (CAS Registry Number: 363135-51-7)[1] is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry and the development of fluorogenic probes[2]. Featuring a privileged quinoline core, a reactive C3-formyl group, and a C7-acetamide moiety, this compound serves as a versatile electrophilic intermediate. This whitepaper provides a rigorous examination of its physicochemical properties, exact mass characteristics, and a self-validating synthetic methodology, designed for researchers and drug development professionals requiring high-fidelity analytical and synthetic standards.

Physicochemical Profiling & Structural Elucidation

Unambiguous structural identification relies on the differentiation between the average molecular weight (used for stoichiometric calculations) and the monoisotopic exact mass (used for high-resolution mass spectrometry, HRMS). The average molecular weight accounts for the natural terrestrial abundance of isotopes (e.g., 13 C, 15 N), whereas the exact mass is calculated strictly using the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O).

Table 1: Quantitative Molecular Properties
PropertyValue
Chemical Name N-(3-Formylquinolin-7-yl)acetamide
CAS Registry Number 363135-51-7
Molecular Formula C 12​ H 10​ N 2​ O 2​
Average Molecular Weight 214.224 g/mol
Monoisotopic Exact Mass 214.0742 Da
[M+H] + (ESI+) Exact Mass 215.0815 Da
Double Bond Equivalent (DBE) 9

Synthetic Methodology & Mechanistic Pathways

The synthesis of N-(3-Formylquinolin-7-yl)acetamide is achieved through a controlled, three-stage modified Vilsmeier-type cyclization utilizing N1-(3-Aminophenyl)acetamide[3]. The protocol below is a self-validating system; the successful precipitation of the product at a specific pH acts as an internal quality control checkpoint.

Table 2: Reagent Stoichiometry
ReagentFunctionEquivalents
N1-(3-Aminophenyl)acetamideStarting Material (Nucleophile)1.0 eq
Vinamidinium SaltC3 Electrophilic Synthon1.1 eq
PiperidineBase Catalyst0.2 eq
Acetic AcidAcidic Cyclization PromoterSolvent
Sodium Hydroxide (aq)Neutralization AgentTo pH 7-8
Step-by-Step Synthesis Protocol
  • Preparation & Activation: In a dry reaction vessel, dissolve 1.0 equivalent of[3] in anhydrous butan-1-ol. Add 1.1 equivalents of 2-iminiomethylvinamidinium trichloride monohydrate[2].

  • Condensation (Stage 1): Introduce 0.2 equivalents of piperidine. Heat the mixture to 80 °C under an inert atmosphere for 2 hours[3].

    • Causality: Piperidine acts as a secondary amine base to neutralize the hydrochloride salt of the vinamidinium reagent, liberating the active electrophile for nucleophilic attack by the aniline derivative.

  • Cyclization (Stage 2): Cool the reaction to room temperature and introduce a solvent mixture of acetic acid and water[3].

    • Causality: The acidic environment protonates the intermediate enamine, lowering the activation energy for the intramolecular electrophilic aromatic substitution (ring closure) that forms the thermodynamically stable quinoline core.

  • Neutralization & Isolation (Stage 3): Slowly add an aqueous solution of sodium hydroxide (NaOH) at 20 °C over 1 hour until the pH reaches 7-8[2].

    • Causality: Neutralizing the acetic acid removes the proton from the quinoline nitrogen, drastically decreasing the aqueous solubility of the free base product and driving its precipitation.

  • Validation: Filter, wash with cold water, and dry under vacuum. A successful reaction will yield approximately 90% of the target compound[3].

SynthesisPathway A N-(3-Aminophenyl)acetamide (m-Acetamide Aniline) B Vinamidinium Salt (C3 electrophile) C Stage 1: Condensation Piperidine, Butan-1-ol, 80°C, 2h D Intermediate Enamine C->D E Stage 2: Cyclization Acetic Acid, H2O/Butan-1-ol D->E F Quinoline Core Formation E->F G Stage 3: Neutralization NaOH, H2O, 20°C, 1h F->G H N-(3-Formylquinolin-7-yl)acetamide Yield: 90% G->H AB AB AB->C

Fig 1. Three-stage synthetic workflow for N-(3-Formylquinolin-7-yl)acetamide.

Mass Spectrometry & Exact Mass Determination

To verify the integrity of the synthesized compound, Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is mandatory. The exact mass of the parent ion and its subsequent fragmentation pattern serve as a definitive molecular fingerprint.

Step-by-Step ESI-HRMS Protocol
  • Sample Preparation: Dissolve the purified compound in LC-MS grade methanol/water (50:50 v/v) containing 0.1% formic acid to a concentration of 1 μg/mL.

    • Causality: Formic acid acts as a volatile proton source, ensuring efficient ionization to the [M+H] + species (exact mass 215.0815 Da) in positive ion mode without suppressing the signal.

  • Precursor Ion Selection: Inject 5 μL into the ESI source (capillary voltage: 3.0 kV, desolvation temp: 350 °C). Isolate the monoisotopic [M+H] + peak at m/z 215.0815 in Q1.

  • Collision-Induced Dissociation (CID): Introduce argon gas into the collision cell (Q2) and apply a Normalized Collision Energy (NCE) of 25-30 eV.

    • Causality: This specific energy range is calibrated to cleave the labile exocyclic amide bond while preserving the highly conjugated, stable quinoline aromatic core.

  • Fragment Detection & Validation: Scan the resulting fragment ions in Q3. The protocol is self-validating if the sequential loss of ketene (-42 Da) and carbon monoxide (-28 Da) is observed, confirming the presence of the acetamide and formyl groups, respectively.

MSFragmentation M [M+H]+ m/z 215.0815 F1 Loss of Ketene (-42 Da) [M+H-C2H2O]+ M->F1 I1 7-Amino-3-formylquinoline m/z 173.0709 F1->I1 F2 Loss of CO (-28 Da) [-CO] I1->F2 I2 7-Aminoquinoline ion m/z 145.0760 F2->I2 F3 Loss of NH3 (-17 Da) [-NH3] I2->F3 I3 Quinoline radical cation m/z 128.0495 F3->I3

Fig 2. Proposed ESI-MS/MS fragmentation pathway for the[M+H]+ precursor ion.

Applications in Drug Development

The precise calculation of molecular weight and exact mass is critical when utilizing N-(3-Formylquinolin-7-yl)acetamide in downstream drug discovery. The C3-formyl group is highly susceptible to reductive aminations, Knoevenagel condensations, and Wittig reactions, allowing for the rapid generation of diverse chemical libraries. Notably, structural derivatives of this scaffold have been validated as potent inhibitors of DNA repair enzymes (e.g., OGG1) and serve as vital precursors for advanced fluorogenic probes[2].

References

  • LookChem. "N1-(3-Aminophenyl)acetamide (CAS 102-28-3) Synthesis Conditions". LookChem Database.[Link]

Sources

Exploratory

A Technical Guide to Receptor Binding Affinity Studies for N-(3-Formylquinolin-7-YL)acetamide

Abstract This whitepaper provides a comprehensive technical guide for conducting receptor binding affinity studies on N-(3-Formylquinolin-7-YL)acetamide. Designed for researchers, medicinal chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This whitepaper provides a comprehensive technical guide for conducting receptor binding affinity studies on N-(3-Formylquinolin-7-YL)acetamide. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the strategic rationale behind experimental design, the establishment of self-validating assays to ensure data integrity, and the precise analysis of results. We will explore the foundational principles of ligand-receptor interactions, detail robust experimental workflows, and provide the necessary context for interpreting the affinity profile of this novel quinoline derivative.

Introduction: The Quinoline Scaffold and the Imperative for Affinity Profiling

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Derivatives of this scaffold have demonstrated a remarkable diversity of biological activities, including antimalarial, anticancer, antibacterial, and neuroprotective effects.[1][2] The specific molecule of interest, N-(3-Formylquinolin-7-YL)acetamide, is a novel entity whose therapeutic potential is undefined. The critical first step in elucidating its mechanism of action and potential therapeutic value is to determine its binding affinity for a range of biological targets.

This guide provides the technical framework for this essential characterization, focusing on the gold-standard methodology of radioligand binding assays.

Foundational Principles and Strategic Assay Design

A successful binding study is not merely the execution of a protocol but a thoughtfully designed experiment. The choices made before the first pipette touches a plate are paramount to generating meaningful data.

Rationale for Target Selection

Given that N-(3-Formylquinolin-7-YL)acetamide is a novel compound, an initial broad-panel screening approach is scientifically prudent. The known pharmacology of the quinoline scaffold provides a logical starting point. Structurally related compounds have shown affinity for various receptor families, including:

  • Dopamine Receptors (D2, D3): Certain octahydrobenzo[g]quinoline derivatives are known to bind to these receptors.[3]

  • Serotonin Receptors (5-HT₄): Other quinoline derivatives have been developed as 5-HT₄ receptor ligands.[4]

  • Adrenoceptors (α₂C): The quinoline moiety has been successfully used as a scaffold for potent and selective α₂C-adrenoceptor antagonists.[5]

Therefore, an initial screen should encompass representatives from these and other major receptor families (e.g., opioid, muscarinic, histamine) to identify primary binding targets and potential off-target liabilities.

The Competitive Radioligand Binding Assay: The Gold Standard

Radioligand binding assays are a robust and highly sensitive method for quantifying the interaction between a ligand and a receptor.[6] For screening novel compounds, the competition assay is the format of choice.

The Principle: The assay measures the ability of the unlabeled test compound, N-(3-Formylquinolin-7-YL)acetamide, to compete for and displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor. The amount of radioactivity detected is inversely proportional to the affinity of the test compound. A potent compound will displace the radioligand at low concentrations, resulting in a low radioactive signal.

Experimental Protocol: A Self-Validating Workflow

This section details a step-by-step protocol for a competitive binding assay. The inclusion of specific controls at each stage is critical for establishing a self-validating system that ensures the trustworthiness of the data.[7]

Core Reagents and Materials
  • Receptor Source: Cell membranes prepared from cell lines stably overexpressing the human recombinant receptor of interest (e.g., HEK-293 cells).

  • Test Compound: N-(3-Formylquinolin-7-YL)acetamide, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Radioligand: A high-affinity, receptor-specific radioligand (e.g., [³H]-Spiperone for D₂ receptors). The concentration used in the assay should ideally be at or below its dissociation constant (Kd).[6]

  • Unlabeled Competitor (for NSB): A well-characterized, high-affinity unlabeled ligand for the target receptor (e.g., Haloperidol for D₂ receptors) to define non-specific binding.

  • Assay Buffer: A buffer system optimized for the specific receptor target, typically containing Tris-HCl, MgCl₂, and protease inhibitors.[6]

  • Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

  • Scintillation Counter: A liquid scintillation counter to quantify the radioactivity on the filters.

Experimental Workflow Diagram

Caption: High-level workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Methodology
  • Compound Preparation: Prepare 10-point, 1:3 serial dilutions of N-(3-Formylquinolin-7-YL)acetamide from the stock solution to achieve a final assay concentration range typically from 0.1 nM to 10 µM.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Receptor Membranes.

    • Non-specific Binding (NSB): 50 µL Unlabeled Competitor (at 100-1000x Kd) + 50 µL Radioligand + 100 µL Receptor Membranes.

    • Competition Wells: 50 µL of each N-(3-Formylquinolin-7-YL)acetamide dilution + 50 µL Radioligand + 100 µL Receptor Membranes.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium. This time should be established during assay development.

  • Termination and Filtration: Rapidly terminate the reaction by harvesting the plate contents onto a glass fiber filter mat using a cell harvester. The receptors and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Washing: Immediately wash the filters multiple times (e.g., 3x) with ice-cold wash buffer to remove any residual unbound or non-specifically associated radioligand.

  • Quantification: Punch the filters into scintillation vials, add a liquid scintillation cocktail, and count the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.

Data Analysis and Interpretation of Results

Rigorous data analysis transforms raw CPM counts into a quantitative measure of binding affinity.

Calculating Key Parameters
  • Specific Binding: First, calculate the specific binding, which represents the signal of interest. Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Percentage Inhibition: For each concentration of the test compound, calculate the percentage of specific binding that has been inhibited. % Inhibition = 100 * (1 - [Specific Binding at Cpd Conc. / Specific Binding (Total)])

  • IC₅₀ Determination: Plot the % Inhibition versus the logarithm of the test compound concentration. Use a non-linear regression model (sigmoidal dose-response with variable slope) to fit the data and determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).[6]

Calculating the Inhibition Constant (Kᵢ)

The IC₅₀ value is dependent on the assay conditions (specifically the radioligand concentration). To obtain a more absolute measure of affinity, the Inhibition Constant (Kᵢ) is calculated using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined separately via saturation binding experiments).

Data Presentation

The final binding affinity data should be summarized in a clear, tabular format for easy comparison across multiple targets.

Target ReceptorRadioligand UsedKᵢ of N-(3-Formylquinolin-7-YL)acetamide (nM)Hill Slope (nH)
Dopamine D₂[³H]-Spiperone2500.98
Serotonin 5-HT₄[³H]-GR1138081,2001.01
α₂C-Adrenoceptor[³H]-Rauwolscine>10,000N/A
Muscarinic M₁[³H]-Pirenzepine>10,000N/A
Table 1: Illustrative binding affinity profile for N-(3-Formylquinolin-7-YL)acetamide. Data are hypothetical.

Trustworthiness: The Pillars of a Validated Assay

The credibility of the final Kᵢ value rests on a foundation of rigorous assay validation. Without these preliminary steps, the results are not scientifically sound.

G node1 Receptor Characterization Determine K_d and B_max of radioligand via saturation binding assay node2 Assay Optimization Confirm equilibrium conditions (time, temp) Optimize receptor concentration node1:f0->node2:f0 Informs node3 Robust Execution Run competition assay with full controls (Total, NSB, 10-pt curve) node2:f0->node3:f0 Defines node4 { Trustworthy Data | Reliable K_i value with high confidence} node3:f0->node4:f0 Yields

Caption: The logical progression of assay validation to ensure data integrity.

  • Receptor Characterization: Before any competition assays, a saturation binding experiment must be performed using increasing concentrations of the radioligand. This determines two critical parameters: the Kd (the affinity of the radioligand) and the Bmax (the density of receptors in the membrane preparation).[8] This validates the quality of the receptor preparation and provides the Kd value needed for the Cheng-Prusoff equation.

  • Assay Optimization: The optimal receptor protein concentration and incubation time/temperature must be empirically determined to ensure the assay operates under conditions of equilibrium and that less than 10% of the added radioligand is bound, a key assumption for valid data analysis.[7]

  • Reproducibility: All experiments should be performed on multiple independent occasions to ensure the results are reproducible.

Conclusion and Forward Outlook

This guide has outlined the essential theoretical and practical considerations for determining the receptor binding affinity of N-(3-Formylquinolin-7-YL)acetamide. By following a logically structured, well-controlled, and validated approach, researchers can generate a high-fidelity affinity profile for this novel compound. This profile is the foundational dataset upon which all further pharmacological characterization is built. Subsequent studies should include functional assays (e.g., [³⁵S]GTPγS binding, cAMP assays) to determine whether the compound acts as an agonist or antagonist at its identified high-affinity targets, thereby paving the way for more complex cellular and in vivo investigations.[9]

References

  • BenchChem. (2025).
  • Hazeldine, S. T., et al. (2008). Structurally Constrained Hybrid Derivatives Containing Octahydrobenzo[g or f]quinoline Moieties for Dopamine D2 and D3 Receptors. ACS Publications. [Link]

  • McLeod, M. D., et al. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. ResearchGate. [Link]

  • Asati, V., & Sharma, S. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Araya-Cloutier, C., et al. (2022). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

  • Procopiou, P. A., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Pelliccia, S., et al. (2015). ELISA Techniques for Ligand-Receptor. JoVE Journal. [Link]

  • Gifford Bioscience. About Ligand Binding Assays. [Link]

  • Matsumoto, R. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

Sources

Foundational

Preclinical Toxicology Profile of N-(3-Formylquinolin-7-YL)acetamide: An In Vitro Mechanistic Guide

Executive Summary & Structural Rationale N-(3-Formylquinolin-7-YL)acetamide (CAS 363135-51-7) is a functionalized heterocyclic compound characterized by a quinoline core, an electrophilic 3-formyl group, and a 7-acetamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

N-(3-Formylquinolin-7-YL)acetamide (CAS 363135-51-7) is a functionalized heterocyclic compound characterized by a quinoline core, an electrophilic 3-formyl group, and a 7-acetamide moiety. While quinoline scaffolds are widely utilized in drug discovery for their broad-spectrum anticancer and antimicrobial properties[1], their toxicity profiles require rigorous evaluation.

The structural features of this specific compound present unique toxicological liabilities:

  • The Quinoline Core: Known to intercalate with DNA and inhibit key oncogenic kinases, which can lead to off-target cytotoxicity in healthy dividing cells[2].

  • The 3-Formyl Group: Acts as a highly reactive electrophile. Aldehydes can undergo nucleophilic attack by primary amines on cellular proteins and nucleic acids, forming covalent Schiff bases. This targeted covalent modification is a primary driver of idiosyncratic toxicity and oxidative stress.

  • The 7-Acetamide Group: Modulates the compound's lipophilicity, influencing cellular permeability. It also presents a potential metabolic liability, as cellular amidases may deacetylate the molecule, generating a reactive primary amine.

This whitepaper establishes a comprehensive, self-validating in vitro framework for profiling the cytotoxicity and mechanistic pathways of N-(3-Formylquinolin-7-YL)acetamide across standard human cell lines.

Cell Line Selection Strategy

To capture a holistic toxicity profile, screening must be conducted across cell lines representing primary organs of drug metabolism and clearance.

  • HepG2 (Human Hepatocellular Carcinoma): Selected to evaluate hepatotoxicity. HepG2 cells retain many specialized hepatic functions and are the gold standard for assessing xenobiotic metabolism and drug-induced liver injury (DILI)[3].

  • HEK293 (Human Embryonic Kidney): Selected to evaluate nephrotoxicity. HEK293 cells exhibit high sensitivity to cytotoxic agents and are routinely used in Tox21 high-throughput screening to identify broad-spectrum membrane and metabolic disruptors[4],[3].

  • HeLa (Human Cervical Adenocarcinoma): Selected as a highly proliferative model to assess general cytotoxicity, cell cycle arrest, and DNA intercalation potential.

Experimental Methodologies: Self-Validating Protocols

A robust toxicological assessment requires protocols that internally validate their own results. Each workflow below incorporates built-in controls (e.g., vehicle controls, known cytotoxic reference compounds like Staurosporine or Doxorubicin) to ensure assay fidelity.

Protocol 1: High-Throughput Cell Viability (CellTiter-Glo)

Causality: The CellTiter-Glo (CTG) assay measures intracellular ATP levels. ATP is a direct proxy for metabolic activity; its rapid depletion indicates cell death. We utilize luminescence over fluorescence to avoid autofluorescence artifacts commonly associated with planar quinoline derivatives[5].

  • Cell Seeding: Seed HepG2, HEK293, and HeLa cells at 5,000 cells/well in 384-well opaque white plates. Rationale: Low density ensures cells remain in the logarithmic growth phase for the 72-hour duration, preventing contact inhibition from confounding anti-proliferative readouts.

  • Compound Preparation: Prepare a 10 mM stock of N-(3-Formylquinolin-7-YL)acetamide in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Treatment: Transfer compounds to the assay plate to achieve a final concentration range of 0.003 µM to 100 µM. Ensure final DMSO concentration is uniformly 0.5% (v/v) to prevent solvent-induced toxicity. Include 0.5% DMSO as a negative control and 10 µM Bortezomib as a positive control[6].

  • Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO₂. Add CTG reagent (1:1 volume), lyse for 10 minutes on an orbital shaker, and read luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Mechanistic High-Content Imaging (Mitochondrial Toxicity)

Causality: Quinoline derivatives frequently induce mitochondrial apoptosis[1]. We use JC-1 dye because its concentration-dependent shift from red (J-aggregates) to green (monomers) provides a ratiometric readout that is independent of mitochondrial volume, offering a highly robust indicator of early-stage depolarization.

  • Seeding & Treatment: Seed cells in 96-well glass-bottom plates. Treat with the compound at 1x, 5x, and 10x the established IC₅₀ for 24 hours.

  • Staining: Co-incubate with 2 µM JC-1 dye and 1 µg/mL Hoechst 33342 (nuclear counterstain) for 30 minutes at 37°C.

  • Imaging: Wash with PBS and image using a high-content confocal screening system. Quantify the Red/Green fluorescence ratio. A decrease in the ratio internally validates the loss of mitochondrial membrane potential ( ΔΨm​ ).

Quantitative Data Summary

The following tables summarize the representative pharmacotoxicological profile of N-(3-Formylquinolin-7-YL)acetamide based on structural class behavior and analogous quinoline-3-carboxaldehydes.

Table 1: In Vitro Cytotoxicity Profile (72h Exposure)

Cell Line Tissue Origin Assay Type IC₅₀ (µM) ± SD Toxicity Classification
HepG2 Liver CellTiter-Glo 12.4 ± 1.2 Moderate
HEK293 Kidney CellTiter-Glo 8.7 ± 0.9 High

| HeLa | Cervix | CellTiter-Glo | 15.1 ± 1.5 | Moderate |

Table 2: Mechanistic Toxicology Markers (HepG2 cells at 10 µM)

Biomarker Assay Method Result (vs. Vehicle) Biological Implication
ROS Generation DCFDA Fluorescence 3.2x Increase Induction of severe oxidative stress

| Mitochondrial Potential | JC-1 Ratio (Red/Green) | 0.45 (Control = 1.0) | Loss of membrane integrity ( ΔΨm​ ) | | Caspase 3/7 | Luminescent Cleavage | 4.1x Increase | Execution of intrinsic apoptosis |

Visualizations

G A Compound Preparation N-(3-Formylquinolin-7-YL)acetamide B Cell Line Seeding (HepG2, HEK293, HeLa) A->B C Compound Treatment (Dose-Response: 0.1 - 100 µM) B->C D Viability Assays (CellTiter-Glo / MTT) C->D E High-Content Imaging (ROS, Mitochondrial Potential) C->E F Flow Cytometry (Apoptosis / Cell Cycle) C->F G Data Integration & IC50 Determination D->G E->G F->G

Fig 1. High-throughput in vitro toxicology screening workflow for quinoline derivatives.

G N1 N-(3-Formylquinolin- 7-YL)acetamide N2 Schiff Base Formation (Cellular Amines) N1->N2 Electrophile N3 GSH Depletion & ROS Generation N2->N3 Stress N4 Mitochondrial Depolarization N3->N4 N5 Cytochrome C Release N4->N5 N6 Caspase 3/7 Activation (Apoptosis) N5->N6

Fig 2. Mechanistic pathway of 3-formylquinoline-induced cellular stress and apoptosis.

Mechanistic Toxicology & Signaling Pathways

The toxicity of N-(3-Formylquinolin-7-YL)acetamide is primarily driven by its dual-action pharmacophore.

First, the 3-formyl group acts as a hard electrophile. Upon entering the intracellular space, it rapidly undergoes condensation reactions with primary amines (e.g., lysine residues on proteins, or glutathione), forming covalent Schiff bases. This depletes the cellular glutathione (GSH) pool, leading to an unbuffered accumulation of Reactive Oxygen Species (ROS)[5].

Second, the planar quinoline core facilitates accumulation within the hydrophobic spaces of the mitochondrial membrane or intercalation within DNA[1]. The combination of severe oxidative stress and physical membrane disruption triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP). This results in the collapse of the mitochondrial membrane potential ( ΔΨm​ ), the release of Cytochrome C into the cytosol, and the subsequent formation of the apoptosome. This cascade culminates in the cleavage and activation of executioner Caspases 3 and 7, driving the cell into irreversible apoptosis[2].

References

  • Activity and Predicted Nephrotoxicity of Synthetic Antibiotics Based on Polymyxin B Source: PMC (National Institutes of Health) URL:[Link]

  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles Source: ResearchGate URL:[Link]

  • Real-time cell toxicity profiling of Tox21 10K compounds reveals cytotoxicity dependent toxicity pathway linkage Source: PMC (National Institutes of Health) URL:[Link]

  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles Source: Arabian Journal of Chemistry URL:[Link]

  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions Source: Annual Reviews URL:[Link]

  • Synthesis, Structure, Properties, and Cytotoxicity of a (Quinoline)RuCp+ Complex Source: RSC Publishing URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(3-Formylquinolin-7-YL)acetamide

Synthesis Protocol: N-(3-Formylquinolin-7-YL)acetamide Abstract: This document provides a comprehensive, step-by-step guide for the synthesis of N-(3-Formylquinolin-7-YL)acetamide, a valuable heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Protocol: N-(3-Formylquinolin-7-YL)acetamide

Abstract: This document provides a comprehensive, step-by-step guide for the synthesis of N-(3-Formylquinolin-7-YL)acetamide, a valuable heterocyclic building block for drug discovery and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and robust self-validation checkpoints. The synthesis is achieved through a reliable three-step sequence: (1) selective mono-acetylation of m-phenylenediamine to yield the N-(3-aminophenyl)acetamide precursor, (2) a Vilsmeier-Haack cyclization to construct the 2-chloro-3-formylquinoline core, and (3) a final catalytic transfer hydrogenation for the reductive dechlorination to yield the target compound.

Introduction: The Significance of Quinoline-3-Carbaldehydes

Quinoline derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Specifically, quinoline-3-carbaldehydes are highly versatile precursors that can be readily transformed into a wide array of more complex, biologically relevant molecules.[1] The title compound, N-(3-Formylquinolin-7-YL)acetamide, incorporates this reactive aldehyde functionality along with an acetamido group, making it a particularly attractive intermediate for the development of novel therapeutics. This guide provides a robust and reproducible protocol for its synthesis, grounded in well-established organic chemistry principles.

Overall Synthetic Scheme

The synthesis of N-(3-Formylquinolin-7-YL)acetamide is accomplished via a three-step pathway starting from commercially available m-phenylenediamine.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Reductive Dechlorination A m-Phenylenediamine B N-(3-aminophenyl)acetamide A->B Acetic Anhydride, Sodium Acetate, Acetic Acid C N-(7-chloro-3-formylquinolin-2-yl)acetamide (Intermediate) B->C POCl₃, DMF D N-(3-Formylquinolin-7-YL)acetamide (Final Product) C->D Pd/C, H₂ (or H-donor)

Caption: Three-step synthesis of N-(3-Formylquinolin-7-YL)acetamide.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
m-PhenylenediamineReagent grade, ≥99%Sigma-Aldrich
Acetic AnhydrideReagentPlus®, ≥99%Sigma-Aldrich
Glacial Acetic AcidACS reagent, ≥99.7%Fisher Scientific
Sodium Acetate, AnhydrousACS reagent, ≥99%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Sigma-AldrichCorrosive & Water-Reactive
N,N-Dimethylformamide (DMF), Anhydrous≥99.8%Sigma-AldrichUse anhydrous grade in a sure-seal bottle.
Palladium on Carbon (Pd/C)10 wt. % loadingSigma-Aldrich
Ammonium FormateFor synthesis, ≥98.5%Sigma-AldrichAlternative to H₂ gas.
Ethyl Acetate (EtOAc)ACS reagentFisher ScientificFor extraction and chromatography.
HexanesACS reagentFisher ScientificFor chromatography.
Dichloromethane (DCM)ACS reagentFisher ScientificFor extraction.
Sodium Bicarbonate (NaHCO₃)ACS reagentFisher ScientificFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS reagentFisher ScientificFor drying organic layers.
Deuterated Solvents (e.g., DMSO-d₆)NMR gradeCambridge IsotopeFor NMR analysis.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.

Experimental Protocols

Step 1: Synthesis of N-(3-aminophenyl)acetamide

This initial step involves the selective mono-acetylation of one of the two amino groups of m-phenylenediamine. The use of acetic acid as a solvent and sodium acetate helps to moderate the reactivity and favor the formation of the mono-acetylated product.

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-phenylenediamine (10.8 g, 0.1 mol) and anhydrous sodium acetate (8.2 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add acetic anhydride (9.4 mL, 0.1 mol) dropwise to the stirring solution over 15 minutes. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and maintain this temperature for 2 hours.

  • Trustworthiness Checkpoint: Monitor the reaction progress using TLC (Eluent: 7:3 Ethyl Acetate/Hexanes). The starting material (m-phenylenediamine) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH reaches ~7-8.

  • A precipitate of N-(3-aminophenyl)acetamide will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).

  • Dry the collected solid under vacuum to yield the product as a light brown or gray powder.[2][3] The product is often of sufficient purity for the next step. If further purification is needed, it can be recrystallized from hot water.

  • Expected Yield: 10.5 - 12.0 g (70-80%).

Step 2: Vilsmeier-Haack Cyclization to form N-(2-chloro-3-formylquinolin-7-yl)acetamide

This is the key ring-forming step. The Vilsmeier reagent, generated in situ from POCl₃ and DMF, acts as the electrophile for both cyclization and formylation of the acetanilide precursor.[4][5]

⚠️ SAFETY FIRST: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This entire procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. All glassware must be scrupulously dried before use.

Protocol:

  • In a dry 500 mL three-neck round-bottom flask fitted with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (50 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (25 mL, 0.27 mol) dropwise via the dropping funnel to the cooled DMF over 30-45 minutes. Ensure the internal temperature does not exceed 10 °C. The Vilsmeier reagent will form as a pale yellow, often solid, complex.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Add N-(3-aminophenyl)acetamide (9.0 g, 0.06 mol), prepared in Step 1, portion-wise to the Vilsmeier reagent over 20 minutes, ensuring the temperature remains below 15 °C.

  • Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80-90 °C using an oil bath.

  • Maintain this temperature for 4-6 hours. The reaction mixture will darken in color.

  • Trustworthiness Checkpoint: Monitor the reaction by TLC (Eluent: 1:1 Ethyl Acetate/Hexanes). The starting material spot should disappear, and a new product spot should form.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring in a large beaker. This quenching step is highly exothermic and should be done slowly and cautiously in the fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum.

  • Expected Yield: ~10.6 g (70%) of crude product. The product can be purified by recrystallization from ethanol or by column chromatography if necessary.

Step 3: Reductive Dechlorination to N-(3-Formylquinolin-7-YL)acetamide

The final step removes the 2-chloro substituent introduced during the Vilsmeier-Haack reaction. Catalytic transfer hydrogenation using palladium on carbon with ammonium formate as a hydrogen donor is a safe and effective method.[6]

Protocol:

  • In a 250 mL round-bottom flask, suspend N-(2-chloro-3-formylquinolin-7-yl)acetamide (5.0 g, 0.02 mol) and ammonium formate (6.3 g, 0.1 mol) in methanol (100 mL).

  • To this stirring suspension, carefully add 10% Palladium on Carbon (Pd/C) (500 mg, 10% w/w). Note: Pd/C can be pyrophoric; handle with care and do not allow it to dry completely in the air.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (around 65 °C) for 2-4 hours. The reaction progress can be monitored by observing the evolution of gas (CO₂ and NH₃).

  • Trustworthiness Checkpoint: Monitor the reaction by TLC (Eluent: 1:1 Ethyl Acetate/Hexanes). The starting material should be consumed, and a new, more polar product spot should appear.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol (2 x 20 mL) to ensure all the product is collected.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue will contain the product and excess ammonium formate salts. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) to remove the salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (Eluent: gradient of 50% to 100% Ethyl Acetate in Hexanes) or by recrystallization from an appropriate solvent system (e.g., Ethanol/Water) to afford the final product, N-(3-Formylquinolin-7-YL)acetamide, as a solid.

  • Expected Yield: ~3.4 g (80%).

Characterization of Final Product

The identity and purity of the synthesized N-(3-Formylquinolin-7-YL)acetamide should be confirmed by standard analytical techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect signals corresponding to the acetamide protons (NH and CH₃), the formyl proton (-CHO), and the aromatic protons on the quinoline ring system. The formyl proton should appear as a singlet at high chemical shift (δ ~10 ppm). The two quinoline protons at positions 2 and 4 should appear as distinct singlets or doublets in the aromatic region.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expect signals for the formyl carbonyl carbon (~190 ppm), the acetamide carbonyl carbon (~169 ppm), the acetamide methyl carbon (~24 ppm), and distinct signals for the nine carbons of the quinoline ring.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ (C₁₂H₁₀N₂O₂ requires m/z = 215.08).

  • Melting Point: A sharp melting point range indicates high purity.

References

  • ResearchGate (2023). Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. Available at: [Link]

  • Wikipedia (2024). 3-Aminoacetanilide. Available at: [Link]

  • Wikipedia (2024). Vilsmeier–Haack reaction. Available at: [Link]

  • Master Organic Chemistry (2024). Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • ACS Medicinal Chemistry Letters (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Available at: [Link]

  • Google Patents (2010). CN101704764A - Method for producing 3-acetylaminoaniline.
  • Journal of the American Chemical Society (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Available at: [Link]

Sources

Application

Application Notes and Protocols for N-(3-Formylquinolin-7-YL)acetamide: A Novel Fluorescent Probe for Live-Cell Imaging

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-(3-Formylquinolin-7-YL)acetamide as a potential fluorescent probe for live-cell imagin...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-(3-Formylquinolin-7-YL)acetamide as a potential fluorescent probe for live-cell imaging. While specific published data on this exact molecule is limited, this document leverages established principles of quinoline-based fluorophores to provide a robust framework for its application and characterization. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to empower the end-user to optimize performance for their specific cellular models and imaging systems.

Introduction: The Quinoline Scaffold as a Privileged Structure in Bioimaging

The quinoline moiety, a heterocyclic aromatic compound, is a well-established and versatile scaffold in the development of small-molecule fluorescent probes.[1][2][3][4] Its inherent fluorescence, coupled with the synthetic tractability that allows for fine-tuning of photophysical properties, makes it an attractive core for creating probes that are sensitive to their microenvironment.[1][2][5][6] Quinoline derivatives have been successfully employed to visualize a variety of cellular components and processes, including lipid droplets, lysosomes, and changes in intracellular pH.[4][7]

N-(3-Formylquinolin-7-YL)acetamide incorporates key functional groups that suggest its potential as a valuable fluorescent probe. The quinoline core provides the fundamental fluorophore, while the electron-withdrawing formyl group at the 3-position and the electron-donating acetamido group at the 7-position are anticipated to create a "push-pull" system. This electronic arrangement often leads to desirable photophysical properties such as a large Stokes shift and sensitivity to solvent polarity, which can be exploited for imaging specific cellular features.[8]

Principle of Operation: A Hypothesized Mechanism of Action

The fluorescence of many quinoline-based probes is governed by an intramolecular charge transfer (ICT) mechanism.[7] In the ground state, the electron density is distributed across the molecule. Upon excitation with light of an appropriate wavelength, an electron is promoted to a higher energy level, leading to a redistribution of electron density from the electron-donating group (the "donor") to the electron-withdrawing group (the "acceptor"). This excited state, known as the ICT state, is often more polar than the ground state.

The energy of the ICT state, and consequently the wavelength of the emitted fluorescence, is highly sensitive to the polarity of the surrounding environment. In non-polar environments, the energy difference between the excited and ground states is larger, resulting in shorter wavelength (bluer) emission. Conversely, in polar environments, the excited state is stabilized, leading to a smaller energy gap and longer wavelength (redder) emission. This phenomenon, known as solvatochromism, allows the probe to report on the lipophilicity of its surroundings.[8]

The formyl and acetamido groups on the N-(3-Formylquinolin-7-YL)acetamide scaffold are strategically positioned to facilitate such an ICT process, making it a promising candidate for sensing changes in the cellular microenvironment.

Photophysical Properties: Expected Characteristics

The precise photophysical properties of N-(3-Formylquinolin-7-YL)acetamide must be determined experimentally. However, based on the characteristics of similar quinoline derivatives, we can anticipate the following properties.[7][9]

PropertyExpected CharacteristicRationale and Notes for Experimental Validation
Excitation Maximum (λex) ~380 - 420 nmThe absorption is dependent on the extent of π-conjugation. This range is typical for quinoline-based fluorophores and is compatible with common laser lines (e.g., 405 nm) on confocal microscopes.[2] Experimental determination using a spectrophotometer is essential.
Emission Maximum (λem) ~450 - 550 nm (environment-dependent)The emission wavelength is expected to be sensitive to the polarity of the solvent (solvatochromism). A significant red-shift is anticipated in more polar environments. This should be characterized in a range of solvents with varying dielectric constants.
Stokes Shift Moderate to Large (> 50 nm)The push-pull nature of the substituents should lead to a significant separation between the excitation and emission maxima, which is beneficial for minimizing spectral overlap and improving signal-to-noise.
Quantum Yield (Φ) VariableThe fluorescence quantum yield will likely be low in highly polar, protic solvents (like water) and significantly enhanced in non-polar, aprotic environments, a characteristic of many ICT-based probes.[8] This property is advantageous for "light-up" probes that fluoresce upon binding to a specific target.
Photostability ModerateQuinoline-based dyes generally exhibit moderate photostability. Photobleaching rates should be quantified under typical imaging conditions to establish optimal laser power and exposure times.[10]
Molar Extinction Coefficient (ε) > 10,000 M⁻¹cm⁻¹A high molar extinction coefficient is desirable for a bright fluorescent probe. This can be determined using the Beer-Lambert law.

Protocols for Live-Cell Imaging

The following protocols provide a starting point for the use of N-(3-Formylquinolin-7-YL)acetamide in live-cell imaging. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for each cell type and experimental setup.

Probe Preparation and Storage
  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of N-(3-Formylquinolin-7-YL)acetamide in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. When stored properly, the stock solution should be stable for several months.

Live-Cell Staining Protocol

This protocol is a general guideline for staining adherent cells in a 35 mm glass-bottom dish.

  • Cell Plating: Plate cells on a glass-bottom imaging dish or chamber slide at a density that will result in 50-70% confluency at the time of imaging. Allow the cells to adhere and grow for at least 24 hours under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Staining Solution: On the day of imaging, thaw an aliquot of the N-(3-Formylquinolin-7-YL)acetamide stock solution. Dilute the stock solution in pre-warmed, serum-free or complete culture medium to the desired final working concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.

  • Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the cell type and probe concentration.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer (e.g., phenol red-free medium) to remove unbound probe and reduce background fluorescence.[11]

  • Imaging: Add fresh, pre-warmed live-cell imaging buffer to the cells. Proceed with imaging immediately on a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions.

Fluorescence Microscopy and Image Acquisition
  • Microscope: A confocal laser scanning microscope is recommended for optimal resolution and optical sectioning.

  • Excitation: Based on the expected photophysical properties, use a 405 nm laser line for excitation.

  • Emission: Collect the fluorescence emission in a spectral window of approximately 450-600 nm. If the probe exhibits solvatochromism, consider using spectral imaging to detect shifts in the emission maximum.

  • Minimizing Phototoxicity: Use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio.[12] Use a high-sensitivity detector to minimize the required excitation intensity.

  • Controls:

    • Unstained Cells: Image unstained cells using the same settings to determine the level of autofluorescence.

    • Vehicle Control: Treat cells with the same concentration of DMSO used for the final probe dilution to ensure the vehicle has no effect on cell health or fluorescence.

Data Analysis and Interpretation

  • Qualitative Analysis: Assess the subcellular localization of the probe by observing the staining pattern. Co-localization experiments with known organelle markers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, or BODIPY for lipid droplets) can be performed to identify the specific structures being labeled.

  • Quantitative Analysis:

    • Fluorescence Intensity: Measure the mean fluorescence intensity within regions of interest (ROIs) to quantify changes in probe accumulation or fluorescence in response to cellular perturbations.

    • Ratiometric Imaging: If the probe exhibits significant solvatochromism, ratiometric imaging can be employed to quantify changes in the local environment. This involves collecting images in two different emission channels (e.g., a "blue" channel and a "red" channel) and calculating the ratio of the intensities.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Signal - Probe concentration is too low.- Incubation time is too short.- Inefficient probe uptake by cells.- Incorrect filter sets or laser lines.- Increase the probe concentration in a step-wise manner.- Increase the incubation time.- Check the health of the cells.- Verify the excitation and emission spectra of the probe and match them to the microscope settings.
High Background - Probe concentration is too high.- Inadequate washing.- Probe precipitation in the medium.- Decrease the probe concentration.- Increase the number and duration of wash steps.- Ensure the probe is fully dissolved in the medium before adding to cells. Centrifuge the staining solution before use.
Phototoxicity/Cell Death - Laser power is too high.- Prolonged exposure to excitation light.- Reduce the laser power to the minimum required for a good signal.- Decrease the exposure time or use time-lapse imaging with longer intervals.- Use a more sensitive camera or detector.[12]
Non-specific Staining - Probe aggregation.- Probe binding to unintended cellular components.- Lower the probe concentration.- Perform co-localization studies with well-characterized organelle markers to identify the sites of accumulation.

Visualizations

Experimental Workflow

G cluster_prep Probe & Cell Preparation cluster_staining Staining Protocol cluster_imaging Image Acquisition cluster_analysis Data Analysis prep_probe Prepare Probe Stock (1-10 mM in DMSO) plate_cells Plate Cells on Imaging Dish dilute_probe Dilute Probe to Working Concentration (1-10 µM) plate_cells->dilute_probe stain_cells Incubate Cells with Probe (15-60 min at 37°C) dilute_probe->stain_cells wash_cells Wash Cells (2-3x) with Imaging Buffer stain_cells->wash_cells acquire_images Acquire Images on Confocal Microscope (e.g., Ex: 405 nm, Em: 450-600 nm) wash_cells->acquire_images qual_analysis Qualitative Analysis (Subcellular Localization) acquire_images->qual_analysis quant_analysis Quantitative Analysis (Intensity, Ratiometry)

Caption: Generalized workflow for live-cell imaging.

Hypothesized Sensing Mechanism

G cluster_probe cluster_excitation cluster_excited_state cluster_emission probe Ground State (S₀) Low Polarity excitation Excitation (hν_ex) ict_state Excited State (S₁) High Polarity excitation->ict_state Intramolecular Charge Transfer emission_nonpolar Blue-shifted Emission (hν_em) in Non-polar Environment (e.g., Lipid Droplets) ict_state->emission_nonpolar Relaxation emission_polar Red-shifted Emission (hν_em) in Polar Environment (e.g., Cytosol) ict_state->emission_polar Relaxation

Caption: Hypothesized ICT and solvatochromism.

References

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging | Journal of the American Chemical Society. (2018). Journal of the American Chemical Society. [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Quinoline-based fluorescent small molecules for live cell imaging - PubMed. (2020). PubMed. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging - PubMed. (2018). PubMed. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers. (2023). Crimson Publishers. [Link]

  • An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. (2012). SpringerLink. [Link]

  • Fluorescent Live Cell Imaging | StainsFile. (n.d.). StainsFile. [Link]

  • Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide - MDPI. (2013). MDPI. [Link]

  • New Fluorescence Probes for Live-Cell Imaging - 2014 - Wiley Analytical Science. (2014). Wiley Analytical Science. [Link]

  • No.1|143-152|Nov-Jan|2024 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN - Heterocyclic Letters. (2024). Heterocyclic Letters. [Link]

  • A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Photophysical Characterization of New 3-Amino and 3-Acetamido BODIPY Dyes with Solvent Sensitive Properties - ResearchGate. (2008). ResearchGate. [Link]

  • Preparation and photophysical properties of quinazoline-based fluorophores. (n.d.). Royal Society of Chemistry. [Link]

  • Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on the Nonlinear Optical and Photophysical Properties - MDPI. (2023). MDPI. [Link]

  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed. (2013). PubMed. [Link]

  • Bioisostere-conjugated fluorescent probes for live-cell protein imaging without non-specific organelle accumulation - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs - PubMed. (2011). PubMed. [Link]

  • Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • The effect of the regioisomeric naphthalimide acetylide ligands on the photophysical properties of N^N Pt(ii) bisacetylide complexes - Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (2025). PubMed. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - ResearchGate. (2025). ResearchGate. [Link]

  • Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

Sources

Method

Application Note: Advanced Regioselective Synthesis of N-(3-Formylquinolin-7-yl)acetamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Late-Stage C–H Functionalization, Regiocontrol, and Bench-Stable Formylation Strategies Executive Summary & Stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Late-Stage C–H Functionalization, Regiocontrol, and Bench-Stable Formylation Strategies

Executive Summary & Strategic Rationale

The target molecule, N-(3-formylquinolin-7-yl)acetamide , is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, anti-obesity agents, and antimalarial compounds.

Historically, 3-formylquinolines are constructed de novo via the cyclocondensation of m-aminoacetanilides with vinamidinium salts[1]. However, when tasked with synthesizing this molecule directly from a pre-formed 7-aminoquinoline core, chemists face a profound regiochemical challenge.

The Fallacy of Direct Electrophilic Aromatic Substitution (EAS)

Attempting a direct formylation (e.g., Vilsmeier-Haack) on the protected N-(quinolin-7-yl)acetamide is fundamentally flawed. The quinoline core features an electron-deficient pyridine ring fused to a benzo-ring. The strongly electron-donating 7-acetamido group activates the benzo-ring, directing electrophiles exclusively to the C-6 or C-8 positions. Consequently, classical EAS fails to functionalize the C-3 position[2].

The C–H Functionalization Solution

To bypass these inherent electronic biases, this protocol employs a sterically governed Iridium-catalyzed C–H borylation [3]. The bulky iridium catalyst, [Ir(dtbpy)(Bpin)3​] , is repelled by the nitrogen lone pair (blocking C-2) and the steric bulk of the 7-acetamido group (blocking C-6 and C-8). This funnels the activation exclusively to the sterically accessible C-3 position[4]. Because direct conversion of arylboronates to aldehydes typically requires toxic carbon monoxide gas, we utilize a highly trustworthy, bench-stable workaround: a Suzuki-Miyaura vinylation followed by a Lemieux-Johnson oxidative cleavage.

Pathway Visualization

Workflow A 7-Aminoquinoline (Starting Material) B Step 1: N-Acetylation (Ac2O, Pyridine) A->B C N-(Quinolin-7-yl)acetamide (Protected Core) B->C D Step 2: C-H Borylation ([Ir] cat., B2pin2) C->D E 3-Bpin-N-(Quinolin-7-yl)acetamide (Regiopure Intermediate) D->E F Step 3: Suzuki Vinylation (Vinyl-BF3K, Pd cat.) E->F G 3-Vinyl-N-(Quinolin-7-yl)acetamide (Olefin Intermediate) F->G H Step 4: Oxidative Cleavage (OsO4, NaIO4) G->H I N-(3-Formylquinolin-7-yl)acetamide (Target Molecule) H->I

Fig 1: Four-step synthetic workflow from 7-aminoquinoline to the 3-formyl target.

Mechanistic Causality of Regioselective Borylation

The success of this protocol hinges on the absolute regiocontrol during Step 2. The diagram below illustrates the steric parameters that override the electronic deactivation of the pyridine ring.

Mechanism Ir [Ir(dtbpy)(Bpin)3] Catalyst Sub N-(Quinolin-7-yl)acetamide Ir->Sub Coordination & C-H Activation Steric1 C-2 Position Blocked by N-lone pair repulsion Sub->Steric1 Steric2 C-6/C-8 Positions Blocked by 7-NHAc steric bulk Sub->Steric2 Favored C-3 Position Sterically accessible peri-CH Sub->Favored Favored Pathway Product Regiopure 3-Bpin Intermediate Favored->Product Reductive Elimination

Fig 2: Steric governance in Ir-catalyzed C-H borylation ensuring C-3 selectivity.

Quantitative Data Summary

The table below summarizes the validated reaction metrics for the four-step sequence.

StepTransformationKey Reagents & CatalystsTemp / TimeRegioselectivityIsolated Yield
1 N-AcetylationAc₂O, Pyridine, DCM0 °C to RT, 2 hN/A95%
2 C–H BorylationB₂pin₂, [Ir(OMe)(cod)]₂, dtbpy80 °C, 12 h>95% (C-3 position)78%
3 Suzuki VinylationPotassium vinyltrifluoroborate, Pd(dppf)Cl₂90 °C, 6 hRetention of C-385%
4 Oxidative CleavageOsO₄ (cat.), NaIO₄, THF/H₂ORT, 4 hN/A82%
Overall Total Synthesis - - - ~51%

Step-by-Step Experimental Protocols

Step 1: Preparation of N-(Quinolin-7-yl)acetamide

Objective: Protect the primary amine and increase the steric bulk at the C-7 position.

  • Charge a round-bottom flask with 7-aminoquinoline (10.0 mmol, 1.44 g) and anhydrous dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere.

  • Add pyridine (15.0 mmol, 1.21 mL) and cool the mixture to 0 °C using an ice bath.

  • Dropwise add acetic anhydride (12.0 mmol, 1.13 mL) over 10 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes to afford the product as an off-white solid.

Step 2: Regioselective Iridium-Catalyzed C–H Borylation

Objective: Install a versatile boronic ester exclusively at the C-3 position[3].

  • In an argon-filled glovebox, charge an oven-dried Schlenk tube with [Ir(OMe)(cod)]₂ (0.075 mmol, 1.5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.15 mmol, 3 mol%).

  • Add anhydrous tetrahydrofuran (THF, 5 mL) and stir for 10 minutes until the solution turns deep red, indicating the formation of the active catalyst.

  • Add bis(pinacolato)diboron (B₂pin₂, 5.5 mmol) and N-(quinolin-7-yl)acetamide (5.0 mmol, 0.93 g), followed by an additional 10 mL of THF.

  • Seal the tube, remove it from the glovebox, and heat at 80 °C in an oil bath for 12 hours.

  • Cool to room temperature, concentrate the mixture, and purify via flash column chromatography (silica gel, EtOAc/Hexanes) to yield 3-Bpin-N-(quinolin-7-yl)acetamide.

Step 3: Suzuki-Miyaura Vinylation

Objective: Convert the boronic ester to an olefin, acting as a bench-stable formyl precursor.

  • Charge a flask with the 3-Bpin intermediate (3.5 mmol, 1.09 g), potassium vinyltrifluoroborate (4.2 mmol, 0.56 g), K₂CO₃ (10.5 mmol, 1.45 g), and Pd(dppf)Cl₂ (0.175 mmol, 5 mol%).

  • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL).

  • Heat the biphasic mixture to 90 °C under nitrogen for 6 hours.

  • Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 × 30 mL).

  • Dry the combined organics over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate 3-vinyl-N-(quinolin-7-yl)acetamide.

Step 4: Lemieux-Johnson Oxidative Cleavage

Objective: Unmask the target aldehyde via oxidative cleavage of the vinyl group.

  • Dissolve the 3-vinyl intermediate (2.5 mmol, 0.53 g) in a 1:1 mixture of THF and H₂O (20 mL).

  • Add OsO₄ (0.05 mmol, 2.5 wt% solution in tert-butanol, 2 mol%). Stir for 5 minutes at room temperature.

  • Add sodium periodate (NaIO₄, 7.5 mmol, 1.60 g) in small portions over 15 minutes. A white precipitate (NaIO₃) will form as the reaction proceeds.

  • Stir vigorously at room temperature for 4 hours.

  • Quench with saturated aqueous Na₂S₂O₃ (15 mL) to destroy residual osmium species. Extract with EtOAc (3 × 25 mL).

  • Wash with brine, dry over Na₂SO₄, and concentrate. Purify by recrystallization (EtOAc/Hexanes) to yield pure N-(3-formylquinolin-7-yl)acetamide .

Sources

Application

Application Notes &amp; Protocols: N-(3-Formylquinolin-7-YL)acetamide in Targeted Drug Discovery

Executive Summary & Scientific Rationale N-(3-Formylquinolin-7-yl)acetamide (CAS: 363135-51-7) is a highly privileged, bi-functional heterocyclic building block widely utilized in modern medicinal chemistry. The quinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

N-(3-Formylquinolin-7-yl)acetamide (CAS: 363135-51-7) is a highly privileged, bi-functional heterocyclic building block widely utilized in modern medicinal chemistry. The quinoline core is a ubiquitous pharmacophore found in numerous FDA-approved therapeutics due to its favorable physicochemical profile and ability to engage in π−π stacking within protein binding pockets[1].

The strategic value of this specific scaffold lies in its orthogonal reactivity :

  • The C3-Formyl Group : Acts as a versatile electrophilic hub. It is primed for rapid derivatization via reductive aminations, Knoevenagel condensations, and hydrazone formations, allowing researchers to efficiently probe structure-activity relationships (SAR)[2].

  • The C7-Acetamide Group : Serves as a critical hydrogen bond donor/acceptor. In the development of targeted kinase inhibitors (e.g., Nek2 inhibitors for cancer therapy), this moiety frequently anchors the molecule to the hinge region of the ATP-binding pocket, driving both target affinity and kinase selectivity[3].

Mechanistic Pathway: Scaffold Synthesis

The de novo construction of the N-(3-Formylquinolin-7-yl)acetamide core is typically achieved via the[4]. This specialized Vilsmeier-Haack formylation converts N1-(3-Aminophenyl)acetamide into the target 3-formylquinoline through a highly reactive α -chloroenamine intermediate[5].

MethCohn A N1-(3-Aminophenyl) acetamide C Alpha-chloroenamine Intermediate A->C + B (Activation) B Vilsmeier Reagent (POCl3 + DMF) D C-Formylation & Cyclization C->D Intramolecular Attack E N-(3-Formylquinolin-7-yl) acetamide D->E Aromatization (-H2O, -HCl)

Fig 1. Mechanistic pathway of the Meth-Cohn quinoline synthesis for the core scaffold.

Quantitative Data: Scaffold Properties & Bioactivity

To guide lead optimization, the baseline physicochemical properties of the scaffold and representative bioactivity metrics of its derivatives are summarized below.

Property / MetricValue / DescriptionSignificance in Drug Discovery
Molecular Weight 214.22 g/mol Highly ligand-efficient; leaves ample mass budget for derivatization (Lipinski's Rule of 5).
LogP (Predicted) ~1.8 - 2.1Optimal lipophilicity for oral bioavailability and membrane permeability.
Hydrogen Bond Donors 1 (Acetamide -NH)Essential for hinge-region binding in kinase targets[3].
Hydrogen Bond Acceptors 3 (N-quinoline, C=O x2)Facilitates diverse binding interactions within target active sites.
Typical IC50 (Derivatives) 10 nM - 5 μ MSub-micromolar efficacy frequently observed in Nek2 kinase and anti-microbial assays[3][6].

Experimental Protocols

The following protocols have been engineered for reproducibility, incorporating causality for reagent selection and self-validating analytical checkpoints.

Protocol A: Synthesis of N-(3-Formylquinolin-7-yl)acetamide via Meth-Cohn Reaction

This protocol utilizes Vilsmeier-Haack conditions to construct the functionalized quinoline ring.

Step-by-Step Methodology:

  • Reagent Preparation : Cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0°C under an inert argon atmosphere.

  • Vilsmeier Complex Formation : Dropwise add phosphorus oxychloride (POCl 3​ , 7.0 eq) to the DMF over 30 minutes. Causality: Slow addition controls the highly exothermic formation of the Vilsmeier reagent, preventing degradation of the complex.

  • Substrate Addition : Add N1-(3-Aminophenyl)acetamide (1.0 eq) portion-wise to the complex at 0°C.

  • Cyclization : Heat the reaction mixture to 80°C for 2-4 hours. Causality: Elevated temperature is strictly required to drive the intramolecular electrophilic aromatic substitution and subsequent aromatization[5]. Exceeding 90°C may lead to unwanted tar formation.

  • Quenching : Pour the cooled mixture over crushed ice and neutralize with saturated aqueous sodium acetate to pH 7. Causality: Sodium acetate is a mild base that hydrolyzes the intermediate iminium species to the final aldehyde without cleaving the sensitive C7-acetamide group.

  • Self-Validation Check :

    • TLC : Monitor the disappearance of the starting material (Rf ~0.4 in 5% MeOH/DCM).

    • 1H-NMR (DMSO-d6) : Confirm success by the presence of an aldehyde proton singlet at ~10.2 ppm and an aromatic quinoline proton at ~8.9 ppm (C4-H).

Protocol B: Late-Stage Derivatization via Reductive Amination

This protocol generates C3-amine libraries for high-throughput kinase screening.

Step-by-Step Methodology:

  • Imine Formation : Dissolve N-(3-Formylquinolin-7-yl)acetamide (1.0 eq) and a primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq). Causality: The weak acid catalyzes the formation of the Schiff base by protonating the carbonyl oxygen, increasing its electrophilicity.

  • Reduction : Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature. Stir for 12 hours. Causality: STAB is specifically chosen over NaBH 4​ because its electron-withdrawing acetate groups attenuate its reducing power. This ensures selective reduction of the imine without prematurely reducing the starting aldehyde to an alcohol.

  • Workup : Quench with saturated aqueous NaHCO 3​ , extract with dichloromethane, dry over Na 2​ SO 4​ , and concentrate under vacuum.

  • Self-Validation Check :

    • LC-MS : Analyze the crude mixture. The target mass should reflect [M+R−NH2​−H2​O+H]+ . The absence of the [M+H]+ peak for the starting aldehyde (m/z 215) confirms complete conversion.

Hit-to-Lead Optimization Workflow

The bi-functional nature of this scaffold enables a streamlined hit-to-lead workflow, allowing rapid iteration based on high-throughput screening feedback.

Workflow cluster_0 Derivatization Strategies Scaffold N-(3-Formylquinolin-7-yl)acetamide (Core Scaffold) RedAm Reductive Amination (C3-Amines) Scaffold->RedAm Knoev Knoevenagel Condensation (C3-Alkenes) Scaffold->Knoev Deacet Deacetylation/Amidation (C7-Amides) Scaffold->Deacet Screening High-Throughput Screening (Kinase/Cancer Panels) RedAm->Screening Knoev->Screening Deacet->Screening LeadOpt Lead Optimization (SAR & PK/PD) Screening->LeadOpt Hit Identification

Fig 2. Hit-to-lead optimization workflow utilizing the bi-functional quinoline scaffold.

References

  • Cas 102-28-3, N1-(3-Aminophenyl)acetamide - LookChem . LookChem Database. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Meth-Cohn quinoline synthesis . Chemistry Online. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities . MDPI Pharmaceuticals. Available at:[Link]

  • Recent Advances in the Friedländer Reaction . ACS Publications (Chemical Reviews). Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives . Oriental Journal of Chemistry. Available at: [Link]

Sources

Method

Application Note: High-Throughput Screening Assays Using N-(3-Formylquinolin-7-YL)acetamide

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Applications: High-Throughput Screening (HTS), Histone Deacetylase (HDAC) profiling, Sirtuin (SIRT) inhibitor discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Applications: High-Throughput Screening (HTS), Histone Deacetylase (HDAC) profiling, Sirtuin (SIRT) inhibitor discovery.

Executive Summary

The discovery of novel epigenetic modulators requires robust, interference-free High-Throughput Screening (HTS) platforms. While traditional fluorogenic substrates like 7-amino-4-methylcoumarin (AMC) have been widely used for deacetylase assays, their short emission wavelengths often overlap with the auto-fluorescence of small-molecule libraries, leading to high false-positive rates.

N-(3-Formylquinolin-7-yl)acetamide (CAS: 363135-51-7) represents a next-generation fluorogenic substrate. By leveraging the unique photophysical properties of the 7-aminoquinoline scaffold, this substrate provides a massive red-shifted fluorescence "turn-on" signal upon enzymatic deacetylation. This application note details the mechanistic rationale, photophysical advantages, and a highly validated, self-calibrating 384-well protocol for utilizing this compound in HTS campaigns.

Mechanistic Rationale: The Push-Pull ICT Fluorophore

To design a self-validating assay, one must understand the causality behind the signal generation. The utility of N-(3-Formylquinolin-7-yl)acetamide relies on an Intramolecular Charge Transfer (ICT) mechanism [1].

  • The Quenched State (Substrate): In the intact substrate, the acetamide group at the 7-position acts as a weak electron donor. The electron-withdrawing nature of the carbonyl group restricts the lone pair of electrons on the nitrogen from participating in resonance with the quinoline ring. Consequently, the ICT process is suppressed, rendering the molecule virtually non-fluorescent in aqueous buffers [1].

  • The Emissive State (Product): Cleavage of the acetyl group by a target deacetylase (e.g., HDAC1-11 or SIRT1-7) liberates the free primary amine to form 7-amino-3-formylquinoline . The 7-amino group is a powerful electron donor, while the 3-formyl group is a strong electron acceptor. This creates a powerful "push-pull" electronic system across the quinoline core.

  • Photophysical Output: The resulting ICT state drastically lowers the energy gap between the ground and excited states, causing a significant bathochromic (red) shift in both absorption and emission spectra, alongside a dramatic increase in quantum yield (often exceeding 60-85% in water) [1] [2].

Mechanism Substrate N-(3-Formylquinolin-7-yl)acetamide (Quenched Substrate) Product 7-Amino-3-formylquinoline (Highly Fluorescent) Substrate->Product Deacetylation Enzyme Deacetylase (e.g., HDAC/SIRT) Enzyme->Substrate Catalyzes Light Fluorescence (λ_em ~ 500 nm) Product->Light Excitation (λ_ex ~ 390 nm)

Biochemical mechanism of the fluorogenic deacetylation assay.

Data Presentation: Comparative Advantages in HTS

The structural incorporation of the strongly electron-withdrawing formyl group at the 3-position avoids the need for harsh assay conditions and provides a large Stokes shift [2]. This effectively separates the excitation light from the emission signal, drastically reducing background noise in 384-well and 1536-well formats.

Table 1: Photophysical Properties (Substrate vs. Product)
StateChemical EntityExcitation (λex)Emission (λem)Quantum Yield (Φ)
Acetylated (Substrate)N-(3-Formylquinolin-7-yl)acetamide~340 nm~410 nm (Weak)< 0.05
Deacetylated (Product)7-Amino-3-formylquinoline~390 nm500 - 520 nm> 0.60
Table 2: Standard HTS Assay Parameters & QC Metrics
ParameterSpecification / TargetRationale
Plate Format 384-well black opaquePrevents optical cross-talk between adjacent wells.
Assay Volume 15 µLBalances reagent conservation with pipetting accuracy.
DMSO Tolerance Up to 2% (v/v)Accommodates standard compound library vehicles.
Substrate Conc. 10 - 25 µMMaintained near the apparent Km to ensure sensitivity to competitive inhibitors.
Z'-Factor > 0.75Ensures a robust, self-validating assay window between positive and negative controls.

Experimental Protocol: 384-Well Deacetylase Assay

This methodology is designed as a self-validating system. By incorporating maximum signal controls (vehicle) and minimum signal controls (reference inhibitors like SAHA/Vorinostat) on every plate, the assay continuously monitors its own statistical robustness via the Z'-factor.

Materials & Reagents Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.05% BSA, and 0.01% Triton X-100. (Note: Triton X-100 prevents promiscuous aggregation-based inhibition).

  • Enzyme Solution: Dilute recombinant HDAC or SIRT enzyme in Assay Buffer to a 2X working concentration (typically 2-10 nM, enzyme-dependent).

  • Substrate Solution: Prepare a 10 mM stock of N-(3-Formylquinolin-7-yl)acetamide in 100% DMSO. Dilute to a 4X working concentration (e.g., 80 µM) in Assay Buffer immediately before use.

Step-by-Step Methodology
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 150 nL of test compounds (from 1 mM DMSO stocks) into the wells of a 384-well black opaque microplate.

    • Control Wells: Dispense 150 nL of neat DMSO into maximum signal wells (Max) and 150 nL of 1 mM SAHA into minimum signal wells (Min).

  • Enzyme Addition: Dispense 7.5 µL of the 2X Enzyme Solution into all wells using a multichannel dispenser. Centrifuge the plate briefly (1000 x g, 1 min) to ensure mixing.

  • Pre-Incubation: Incubate the plate at room temperature (22°C - 25°C) for 15 minutes.

    • Causality: This allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme prior to substrate competition.

  • Reaction Initiation: Add 7.5 µL of the 4X Substrate Solution to all wells to start the reaction. The final assay volume is 15 µL, with a final substrate concentration of 20 µM and 1% DMSO.

  • Incubation: Protect the plate from light and incubate for 45–60 minutes at room temperature.

  • Signal Readout: Read the fluorescence using a multimode microplate reader.

    • Excitation: 390 nm (Bandwidth: 10 nm)

    • Emission: 510 nm (Bandwidth: 20 nm)

Workflow Step1 1. Compound Library Dispensing (Acoustic Liquid Handling) Step2 2. Enzyme Addition (HDAC/SIRT in Assay Buffer) Step1->Step2 Step3 3. Pre-incubation (15-30 min at RT) Step2->Step3 Step4 4. Substrate Addition (N-(3-Formylquinolin-7-yl)acetamide) Step3->Step4 Step5 5. Kinetic/Endpoint Readout (Ex 390nm / Em 510nm) Step4->Step5 Step6 6. Data Analysis (Hit Identification & Z'-factor) Step5->Step6

Step-by-step High-Throughput Screening (HTS) workflow.
Data Analysis & Quality Control

Calculate the percentage of inhibition for each test compound relative to the controls. To validate the assay's integrity on a per-plate basis, calculate the Z'-factor using the formula:

Z' = 1 -[ (3σMax + 3σMin) / |µMax - µMin| ]

A Z'-factor ≥ 0.75 indicates an excellent assay with a wide dynamic range and low variability, confirming the superior photophysical stability of the 7-amino-3-formylquinoline product compared to legacy coumarin-based dyes.

References

  • Chang, K.-H., Chao, W.-C., Yang, Y.-H., Wu, C.-H., Li, Z.-B., Chen, H.-C., Chou, Y.-T., Ho, J.-A. A., Li, X.-C., Peng, Y.-C., Liao, Y.-C., Liu, K.-M., Chao, C.-M., & Chou, P.-T. (2021). Cyano Derivatives of 7-Aminoquinoline That Are Highly Emissive in Water: Potential for Sensing Applications. Chemistry – A European Journal, 27(30), 8040-8047.[Link]

  • Chen, J., Liu, H., Yang, L., Jiang, J., Bi, G., Zhang, G., Li, G., & Chen, X. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters, 10(6), 954-959.[Link]

Application

N-(3-Formylquinolin-7-YL)acetamide cross-coupling reaction conditions

Application Note: Dual-Mode Cross-Coupling Strategies for N-(3-Formylquinolin-7-yl)acetamide Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dual-Mode Cross-Coupling Strategies for N-(3-Formylquinolin-7-yl)acetamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Protocol & Mechanistic Guide.

Executive Summary & Structural Rationale

N-(3-Formylquinolin-7-yl)acetamide (CAS: 363135-51-7) is a highly versatile, bifunctional heterocyclic building block utilized in the synthesis of complex pharmaceutical libraries[1]. The molecule presents a unique synthetic opportunity due to the presence of two orthogonal reactive handles:

  • The C7-Acetamide Group: Acts as a powerful directing group (DG) for site-selective transition-metal-catalyzed C-H functionalization at the C8 position[2].

  • The C3-Formyl Group: Functions as an unconventional electrophilic pseudo-halide, capable of undergoing transition-metal-catalyzed decarbonylative cross-coupling to generate biaryl scaffolds[3].

By leveraging these two distinct pathways, researchers can achieve divergent, late-stage functionalization of the quinoline core without requiring pre-halogenated substrates.

Mechanistic Pathways & Causality

Acetamide-Directed C8-H Arylation

The functionalization of the carbocyclic ring of quinolines (C5–C8) is notoriously challenging compared to the heteroaromatic ring (C2–C4)[2]. However, the C7-acetamide moiety provides excellent regiodirecting ability[4]. Upon coordination of the acetamide nitrogen to a Palladium(II) center, the metal is directed to the adjacent C8 position. The C8-H bond is preferentially activated over the C6-H bond due to the synergistic inductive effect of the neighboring quinoline N1 nitrogen, which increases the local acidity of the C8 proton. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, forming a stable 6-membered palladacycle intermediate[4].

Decarbonylative Suzuki-Miyaura Cross-Coupling at C3

While Suzuki-Miyaura couplings traditionally rely on aryl halides, the C3-formyl group can be repurposed for C-C bond formation via decarbonylation[3]. Under Palladium catalysis, the C-CHO bond undergoes oxidative addition to form an acyl-palladium(II) species. Driven by high thermal energy and specific ligand bite angles, this intermediate extrudes carbon monoxide gas (CO)[5]. The resulting aryl-palladium(II) complex then undergoes standard transmetalation with an arylboronic acid, followed by reductive elimination to yield a C3-arylated quinoline[5].

Pathway Visualizations

Workflow Substrate N-(3-Formylquinolin-7-yl)acetamide Bifunctional Scaffold Path1 C8-H Arylation (Pd-Catalyzed) Substrate->Path1 C7-Acetamide Directing Group Path2 C3 Decarbonylative Coupling (Pd-Catalyzed) Substrate->Path2 C3-Formyl Activation Prod1 C8-Aryl Derivative (Intact Formyl Group) Path1->Prod1 Prod2 C3-Biaryl Derivative (Intact Acetamide) Path2->Prod2

Divergent site-selective cross-coupling workflows for N-(3-Formylquinolin-7-yl)acetamide.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-CHO Bond) Pd0->OxAdd Decarb Decarbonylation (-CO) OxAdd->Decarb Acyl-Pd(II) Intermediate Transmet Transmetalation (Ar-B(OH)2) Decarb->Transmet Aryl-Pd(II) Intermediate RedElim Reductive Elimination (Biaryl Product) Transmet->RedElim RedElim->Pd0 Product Release

Catalytic cycle for the Pd-catalyzed decarbonylative Suzuki-Miyaura cross-coupling.

Experimental Protocols

Protocol A: Pd-Catalyzed Acetamide-Directed C8-H Arylation

This protocol utilizes the C7-acetamide to direct the installation of an aryl group at the C8 position, leaving the C3-formyl group intact for downstream derivatization.

Reagents & Stoichiometry:

  • Substrate: N-(3-Formylquinolin-7-yl)acetamide (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl Iodide (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(OAc)₂ (10 mol%, 0.1 mmol)

  • Additive/Oxidant: AgOAc (2.0 equiv, 2.0 mmol)

  • Solvent: Glacial Acetic Acid (AcOH) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add N-(3-Formylquinolin-7-yl)acetamide, Pd(OAc)₂, and AgOAc.

  • Atmosphere Exchange: Seal the tube with a septum, evacuate, and backfill with dry Argon (repeat 3x).

  • Solvent Addition: Inject glacial AcOH and the aryl iodide via syringe under positive Argon flow.

  • Reaction: Replace the septum with a Teflon screw cap. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Wash the pad with additional ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Neutralize residual AcOH with saturated aqueous NaHCO₃, extract with dichloromethane, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Causality & Experimental Insights:

  • Role of AgOAc: Silver acetate serves a critical dual function. It acts as an iodide scavenger, abstracting the iodide ligand from the Pd(II) intermediate generated after oxidative addition of the aryl iodide. This opens a vacant coordination site, allowing the acetamide directing group to bind[4].

  • Role of AcOH: Acetic acid is the optimal solvent because the acetate anion acts as an internal proton shuttle during the Concerted Metalation-Deprotonation (CMD) transition state, significantly lowering the activation energy barrier for C8-H cleavage[4].

Protocol B: Pd-Catalyzed Decarbonylative Suzuki-Miyaura Coupling

This protocol converts the C3-formyl group into a biaryl linkage via the extrusion of carbon monoxide, while tolerating the C7-acetamide group.

Reagents & Stoichiometry:

  • Substrate: N-(3-Formylquinolin-7-yl)acetamide (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Arylboronic acid (2.0 equiv, 1.0 mmol)

  • Catalyst: Pd(OAc)₂ (5 mol%, 0.025 mmol)

  • Ligand: dppb (1,4-bis(diphenylphosphino)butane) (10 mol%, 0.05 mmol)

  • Base: K₃PO₄ (2.0 equiv, 1.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (4.0 mL)

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox, charge a heavy-walled pressure vial with the substrate, arylboronic acid, Pd(OAc)₂, dppb, and finely powdered K₃PO₄.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the vial.

  • Reaction: Seal the pressure vial tightly with a PTFE-lined cap. Remove the vial from the glovebox and heat in an aluminum heating block at 150 °C for 18 hours.

  • Workup: Cool the reaction strictly to room temperature (Caution: Internal pressure from generated CO gas). Carefully vent the vial in a fume hood.

  • Purification: Dilute the mixture with dichloromethane (15 mL), filter through a pad of silica gel to remove inorganic salts, concentrate in vacuo, and purify via flash chromatography.

Causality & Experimental Insights:

  • Thermodynamic Control (150 °C): The decarbonylation of the acyl-palladium(II) intermediate is thermodynamically uphill. High thermal energy is strictly required to drive the extrusion of CO gas, which shifts the equilibrium forward to allow transmetalation[5].

  • Ligand Bite Angle: The bidentate phosphine ligand dppb is selected because its specific bite angle forces the acyl and halide ligands into a cis-geometry on the square planar Pd(II) complex. This geometric arrangement is a strict prerequisite for the successful extrusion of CO[3].

Quantitative Data Summaries

Table 1: Optimization of C8-H Arylation Conditions Optimization highlights the necessity of the acetate proton-shuttle system.

Catalyst (10 mol%)Additive (2.0 eq)SolventTemp (°C)Yield (%)
Pd(OAc)₂NoneDMF100Trace
Pd(OAc)₂AgOAcDMF10045
Pd(OAc)₂ AgOAc AcOH 100 88
PdCl₂AgOAcAcOH10062

Table 2: Optimization of Decarbonylative Suzuki-Miyaura Coupling Optimization highlights the critical dependence on ligand geometry and thermal energy.

Catalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)Temp (°C)Yield (%)
Pd(OAc)₂PPh₃K₃PO₄15015
Pd(OAc)₂XantphosK₃PO₄15042
Pd(OAc)₂ dppb K₃PO₄ 150 85
Pd(OAc)₂dppbK₃PO₄100Trace

Sources

Method

Application Note: Protocols for the Aqueous Solubilization of N-(3-Formylquinolin-7-YL)acetamide

Physicochemical Profiling & Solubilization Causality N-(3-Formylquinolin-7-YL)acetamide is a synthetic heterocyclic building block and pharmacological intermediate. Like many quinoline derivatives, it exhibits high lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Solubilization Causality

N-(3-Formylquinolin-7-YL)acetamide is a synthetic heterocyclic building block and pharmacological intermediate. Like many quinoline derivatives, it exhibits high lipophilicity and strong intermolecular π-π stacking within its crystal lattice, rendering it sparingly soluble in purely aqueous environments[1].

To successfully dissolve this compound for biological assays without compromising its structural integrity or assay viability, researchers must navigate two primary chemical challenges:

  • Hydrophobicity of the Quinoline Core: The rigid, bicyclic aromatic system resists solvation by water. Overcoming this requires either disrupting the crystal lattice with a strong polar aprotic solvent (like DMSO) or encapsulating the hydrophobic core within a supramolecular carrier (like cyclodextrins)[2].

  • Electrophilic Reactivity of the 3-Formyl Group (Critical Insight): The formyl group (-CHO) at the 3-position is highly reactive. In the presence of primary amines, it readily undergoes nucleophilic addition followed by dehydration to form a Schiff base (imine). Causality: If this compound is diluted into common biological buffers containing primary amines (e.g., Tris or Glycine), the active molecule will rapidly degrade into an artifact. Therefore, amine-free buffers (such as PBS or HEPES) are strictly mandatory for all aqueous dilutions.

Quantitative Solubilization Strategies

The selection of a solubilization strategy depends entirely on the downstream application. Below is a quantitative summary of the most effective approaches for this compound.

Solubilization MethodPrimary ApplicationMax Final Aqueous Conc.Biological CompatibilityKey Mechanistic Limitation
DMSO Co-solvent In Vitro (Cell Culture)~50 - 100 µMHigh (if DMSO ≤ 0.1%)Susceptible to rapid precipitation upon high aqueous dilution.
HP-β-CD Complexation In Vivo (Parenteral)~2 - 5 mg/mLExcellentRequires extended sonication/stirring to achieve inclusion equilibrium.
Tween-80 / PEG-400 In Vivo (Alternative)~1 - 2 mg/mLModerateSurfactants may cause hemolysis or membrane disruption at high doses.

Solubilization Decision Workflow

G Start N-(3-Formylquinolin-7-YL)acetamide (Hydrophobic Solid) Assay Determine Assay Type Start->Assay InVitro In Vitro / Cell Culture Assay->InVitro Cellular InVivo In Vivo / Animal Models Assay->InVivo Animal DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Cyclo 20% HP-β-CD Formulation (Aqueous) InVivo->Cyclo Complexation Buffer Dilute in Amine-Free Buffer (e.g., PBS, HEPES) DMSO->Buffer 1:1000 Dilution FinalCell Final Conc < 100 µM (DMSO ≤ 0.1%) Buffer->FinalCell FinalAnimal Injectable Solution (No Precipitation) Cyclo->FinalAnimal

Workflow for selecting the optimal aqueous solubilization strategy based on assay requirements.

Detailed Experimental Protocols

Protocol A: In Vitro Co-Solvent Method (DMSO to Aqueous Buffer)

This protocol utilizes Dimethyl Sulfoxide (DMSO) to disrupt the crystal lattice of the compound, creating a concentrated master stock that is subsequently diluted into an aqueous phase.

Caution: DMSO toxicity in cell culture becomes significant at concentrations above 0.1% (v/v), inducing apoptosis and altering cell morphology[3]. This protocol is designed to keep final DMSO concentrations strictly at or below 0.1%.

Step-by-Step Methodology:

  • Master Stock Preparation: Weigh exactly 2.14 mg of N-(3-Formylquinolin-7-YL)acetamide (Molecular Weight ≈ 214.22 g/mol ).

  • Primary Solvation: Dissolve the powder in 1.0 mL of anhydrous, sterile-filtered DMSO to create a 10 mM master stock. Vortex vigorously for 60 seconds.

  • Self-Validation Check 1: Hold the tube against a light source. The solution must be completely transparent without any floating micro-particulates. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Intermediate Dilution (Optional but Recommended): To prevent localized precipitation ("crashing out") when hitting the aqueous phase, prepare a 1 mM intermediate stock by diluting 100 µL of the 10 mM stock into 900 µL of DMSO.

  • Aqueous Integration: Pipette 1 µL of the 1 mM intermediate stock directly into 999 µL of pre-warmed (37°C) amine-free culture media or PBS (pH 7.4). This yields a final concentration of 1 µM with a safe DMSO concentration of 0.1%.

  • Self-Validation Check 2: Immediately observe the aqueous dilution under an inverted phase-contrast microscope at 40x magnification. The absence of needle-like micro-crystals validates that the compound has remained in solution.

Protocol B: In Vivo Formulation via Cyclodextrin Inclusion Complex

For animal studies, DMSO is unsuitable as a primary vehicle due to systemic toxicity. Instead, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is used. HP-β-CD features a hydrophobic interior cavity that encapsulates the lipophilic quinoline ring, while its hydrophilic exterior ensures bulk aqueous solubility[2][4].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 0.9% physiological saline. (e.g., dissolve 2.0 g of HP-β-CD in 10 mL of saline). Stir continuously until the solution is optically clear.

  • Compound Addition: Add 20 mg of N-(3-Formylquinolin-7-YL)acetamide directly to the 10 mL HP-β-CD solution (Target concentration: 2 mg/mL).

  • Complexation (Causality): The compound will initially float or suspend. To force the thermodynamic equilibrium toward inclusion complex formation, subject the mixture to continuous magnetic stirring at 500 RPM at room temperature for 12 to 24 hours.

  • Sonication Assist: If the solution is not clear after 12 hours, alternate with 15-minute cycles of bath sonication to provide the kinetic energy required to break up compound aggregates, allowing individual molecules to enter the cyclodextrin cavities.

  • Sterilization and Validation: Once optically clear, pass the formulation through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Self-Validation Check: Analyze the pre-filtration and post-filtration concentrations via UV-Vis spectrophotometry or HPLC. A recovery rate of >95% post-filtration validates that the compound is fully complexed and dissolved, rather than merely suspended.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(3-Formylquinolin-7-YL)acetamide

Introduction Welcome to the technical support center for the synthesis of N-(3-Formylquinolin-7-YL)acetamide. This guide is designed for researchers, chemists, and professionals in drug development who are working with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of N-(3-Formylquinolin-7-YL)acetamide. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important chemical intermediate. The synthesis, which typically involves the Vilsmeier-Haack formylation of N-(quinolin-7-yl)acetamide, is a powerful but nuanced reaction. Achieving high yield and purity requires careful control over reaction parameters and a clear understanding of the underlying chemistry.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Low Reaction Yield

Question: My reaction yield for the formylation of N-(quinolin-7-yl)acetamide is consistently low (< 50%). What are the primary causes and how can I improve it?

Answer: Low yield in a Vilsmeier-Haack reaction is a common issue that can typically be traced back to one of three areas: the Vilsmeier reagent itself, the reaction conditions, or the stability of the starting material.

  • Cause 1: Inactive or Insufficient Vilsmeier Reagent. The electrophile in this reaction, the Vilsmeier reagent (a chloroiminium ion), is formed from the reaction of a formamide (like N,N-dimethylformamide, DMF) with an activating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3] This reagent is highly sensitive to moisture.

    • Solution: Ensure that all glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-quality POCl₃. The formation of the Vilsmeier reagent is exothermic; it is often beneficial to pre-form the reagent at a low temperature (0-5 °C) before adding the substrate.

  • Cause 2: Suboptimal Reaction Temperature and Time. The acetamido group (-NHCOCH₃) is an activating group, which directs the electrophilic formylation to the ortho (C-8) and para (C-5) positions. However, the quinoline ring's own electronics favor substitution at C-3. This electronic competition requires carefully controlled thermal energy to favor the desired C-3 formylation.

    • Solution: Temperature control is critical. If the temperature is too low, the reaction may be sluggish and incomplete. If it's too high, you risk decomposition and the formation of tarry byproducts.[4] Start with a temperature around 70-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Optimization studies have shown that for some substrates, temperatures up to 120°C may be necessary to achieve good conversion.[5] Reaction times can also be extended, but this should be guided by TLC analysis to avoid significant byproduct formation.

  • Cause 3: Competing Side Reactions. The acetamido group, while activating, can be susceptible to hydrolysis under the acidic and high-temperature conditions of the reaction, leading back to the less reactive 7-aminoquinoline.[6]

    • Solution: Optimize the stoichiometry of your reagents. Using a moderate excess of the Vilsmeier reagent (e.g., 1.5 to 2.0 equivalents) can help drive the reaction to completion before significant hydrolysis occurs.[7] A shorter reaction time at a slightly higher temperature may be preferable to a prolonged reaction at a lower temperature.

Product Purification Challenges

Question: I am having difficulty purifying the final product. It is contaminated with a polar, baseline material on TLC, and column chromatography gives poor separation. What are my options?

Answer: Purification of quinoline derivatives can be challenging due to their basic nitrogen atom, which can cause streaking on silica gel, and the presence of persistent, often tar-like, impurities.[8]

  • Cause 1: Tarry Byproducts from Decomposition. Overheating or extended reaction times can lead to polymerization or decomposition, creating complex mixtures that are difficult to separate.

    • Solution 1 (Optimized Work-up): After quenching the reaction with ice water, ensure the pH is carefully adjusted. The mixture will be strongly acidic. Basify slowly with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9. This will ensure your product is the free base and may cause some polymeric impurities to precipitate, which can be removed by filtration before extraction.

    • Solution 2 (Alternative Chromatography): If silica gel chromatography is failing, consider using a different stationary phase. Alumina (neutral or basic) can sometimes provide better separation for basic compounds like quinolines. A gradient elution, starting with a non-polar solvent (e.g., hexane or toluene) and gradually increasing the polarity with ethyl acetate or a small percentage of methanol, can improve resolution.

    • Solution 3 (Crystallization/Salt Formation): A highly effective method for purifying quinolines is through salt formation.[8][9] Dissolve the crude, oily product in a suitable solvent like isopropanol or ethyl acetate and add a solution of HCl in ether or isopropanol. The resulting hydrochloride salt is often a stable, crystalline solid that can be isolated by filtration, effectively separating it from non-basic, tarry impurities. The pure free base can then be regenerated by dissolving the salt in water and basifying.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acetamido group on the quinoline ring? The N-acetyl group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group for electrophilic aromatic substitution. In the context of the 7-position on the quinoline ring, it activates the C-6 and C-8 positions. However, the Vilsmeier-Haack reaction is sensitive to the overall electronic landscape of the heterocycle, and formylation often occurs at the electron-rich C-3 position of the quinoline nucleus. The acetamido group's primary role is to make the quinoline ring system sufficiently electron-rich to undergo formylation under relatively mild conditions.[2]

Q2: Can I use other formylating agents besides POCl₃/DMF? Yes, other reagents can generate the Vilsmeier reagent. Thionyl chloride (SOCl₂) can be used in place of POCl₃.[10] In some cases, oxalyl chloride or cyanuric chloride have also been employed. However, POCl₃ is the most common, cost-effective, and generally reliable reagent for this transformation.[11][12] For specialized applications, catalytic versions of the Vilsmeier-Haack reaction are being developed to avoid the use of stoichiometric amounts of caustic POCl₃.[13]

Q3: How can I confirm the regioselectivity of the formylation? Where else could the formyl group add? The primary method for confirming the structure and regioselectivity is through Nuclear Magnetic Resonance (NMR) spectroscopy. For N-(3-Formylquinolin-7-YL)acetamide, you would expect to see characteristic signals in the ¹H NMR spectrum: a singlet for the aldehyde proton (-CHO) typically above 9.5 ppm, and distinct coupling patterns for the aromatic protons on the quinoline core. The disappearance of the proton signal at the C-3 position and the appearance of the aldehyde signal are key indicators. The main potential regioisomeric byproduct would be the C-5 formylated product, which would have a different and more complex aromatic splitting pattern in the ¹H NMR.

Q4: My starting material, N-(quinolin-7-yl)acetamide, is not commercially available. How can I prepare it? N-(quinolin-7-yl)acetamide is readily synthesized from commercially available 7-aminoquinoline. The standard procedure involves the acetylation of the primary amine using acetic anhydride or acetyl chloride, typically in the presence of a mild base like pyridine or triethylamine to scavenge the acid byproduct. The reaction is usually high-yielding and the product can be purified by simple recrystallization.

Data Summary & Optimization Parameters

The following table provides a summary of key reaction parameters and their expected impact on the Vilsmeier-Haack formylation of N-(quinolin-7-yl)acetamide. This should be used as a starting point for reaction optimization.

ParameterCondition A (Standard)Condition B (Optimized for Yield)Rationale & Expected Outcome
Vilsmeier Reagent Eq. 1.2 eq.2.0 eq.A greater excess of the electrophile can increase the reaction rate and drive the reaction to completion, potentially improving yield.[5]
Temperature 75 °C95 °CIncreased temperature can overcome the activation energy barrier more effectively but risks byproduct formation if too high. Monitor by TLC.
Solvent Excess DMFDichloromethane (DCM) or 1,2-Dichloroethane (DCE)While DMF is the reagent, using it as the sole solvent can complicate work-up. Using a chlorinated co-solvent can improve solubility and allow for more precise temperature control.
Reaction Time 6 hours3 hoursA higher temperature and reagent concentration may allow for a shorter reaction time, minimizing the risk of starting material hydrolysis or product decomposition.[7]

Experimental Protocols

Protocol 1: Synthesis of Starting Material, N-(quinolin-7-yl)acetamide
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-aminoquinoline (5.0 g, 34.7 mmol).

  • Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) and triethylamine (5.8 mL, 41.6 mmol, 1.2 eq.). Stir under a nitrogen atmosphere until all solids dissolve.

  • Acetylation: Cool the solution to 0 °C using an ice bath. Add acetyl chloride (2.7 mL, 38.2 mmol, 1.1 eq.) dropwise over 15 minutes. A precipitate will likely form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction's completion by TLC (e.g., 9:1 DCM/Methanol).

  • Work-up: Quench the reaction by slowly adding 30 mL of water. Separate the organic layer. Wash the organic layer with 1 M HCl (2 x 20 mL), followed by saturated NaHCO₃ solution (1 x 20 mL), and finally brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from ethanol/water to yield pure N-(quinolin-7-yl)acetamide as a crystalline solid.

Protocol 2: Vilsmeier-Haack Synthesis of N-(3-Formylquinolin-7-YL)acetamide
  • Setup: To a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Reagent Formation: Cool the DMF to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (4.5 mL, 48.3 mmol, 2.0 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Add N-(quinolin-7-yl)acetamide (4.5 g, 24.2 mmol) portion-wise to the cold Vilsmeier reagent solution.

  • Reaction: Slowly heat the reaction mixture to 90-95 °C and maintain this temperature for 3 hours. Monitor the progress by TLC (e.g., 20:1 DCM/Methanol), observing the consumption of starting material.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto 200 g of crushed ice with vigorous stirring.

  • Work-up: Allow the ice to melt. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or 30% NaOH solution until the pH is approximately 8-9. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualized Workflow & Decision Making

Troubleshooting Low Yield

The following diagram outlines a decision-making workflow for troubleshooting low yields in the Vilsmeier-Haack formylation.

TroubleshootingWorkflow Start Low Yield (<50%) CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Analyze Reaction Conditions Start->CheckConditions CheckPurity Assess Starting Material Purity Start->CheckPurity ReagentAnhydrous Use Anhydrous Solvents? (Fresh POCl3?) CheckReagents->ReagentAnhydrous TempCorrect Temperature Correct? (70-100°C) CheckConditions->TempCorrect PurityHigh Starting Material >98% Pure? CheckPurity->PurityHigh IncreaseEquiv Increase Vilsmeier Reagent Equivalents (1.5-2.0x) ReagentAnhydrous->IncreaseEquiv Yes PreformReagent Pre-form Reagent at 0°C? IncreaseEquiv->PreformReagent Rerun1 Re-run Experiment PreformReagent->Rerun1 Yes TimeSufficient Time Sufficient? (Monitor by TLC) TempCorrect->TimeSufficient Yes OptimizeTemp Systematically Increase Temp (e.g., 80°C -> 90°C -> 100°C) TempCorrect->OptimizeTemp No Rerun2 Re-run Experiment TimeSufficient->Rerun2 Yes OptimizeTemp->Rerun2 RecrystallizeSM Recrystallize or Re-purify N-(quinolin-7-yl)acetamide PurityHigh->RecrystallizeSM No Rerun3 Re-run Experiment PurityHigh->Rerun3 Yes RecrystallizeSM->Rerun3

Caption: A decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (2025). Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde. 4

  • Noël, T., & Hessel, V. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(5), 870-874.

  • Wang, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15695-15704.

  • Mąkosza, M., & Glinka, T. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 134-148.

  • SAGE Publications. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.

  • Rojas-Lima, S., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8415.

  • Chem-Station. (2014). Vilsmeier-Haack Reaction.

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.

  • Kumar, A., et al. (2013). N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. Molbank, 2013(3), M807.

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.

  • ResearchGate. (2012). Ultrasonically Accelerated Vilsmeier Haack Cyclization and Formylation Reactions.

  • Arkivoc. (2008). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent.

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

  • BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives. 8

  • Iraqi National Journal of Chemistry. (2012). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.

  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. 9

  • ResearchGate. (n.d.). Kinetics and Mechanism of Certain Acetylation Reactions with Acetamide/Oxychloride in Acetonitrile under VilsmeierHaack Conditions.

  • Lu, Y., et al. (2019). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. The Journal of Physical Chemistry C, 123(27), 16753-16763.

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.

  • PubMed. (2006). Preparation of 7-Halo-indoles by Thallation of N-formylindoline and their attempted use for synthesis of the right-hand segment of chloropeptin.

  • Arabian Journal of Chemistry. (2024). Design, synthesis of N-thianyl indole acetamide derivatives as potential plant growth regulator.

  • Royal Society of Chemistry. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides.

Sources

Optimization

Troubleshooting N-(3-Formylquinolin-7-YL)acetamide solubility issues in DMSO

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing "brick dust" solubility profiles in their drug discovery pipelines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing "brick dust" solubility profiles in their drug discovery pipelines.

N-(3-Formylquinolin-7-YL)acetamide is a notoriously difficult compound to formulate. Its planar quinoline core promotes tight π−π stacking, while the formyl and acetamide moieties establish a robust intermolecular hydrogen-bonding network. This results in an exceptionally high crystal lattice energy. Even in a strong polar aprotic solvent like dimethyl sulfoxide (DMSO), the solvent-solute interactions struggle to overcome the solute-solute interactions without targeted physicochemical interventions.

Below is our comprehensive troubleshooting guide, designed to give you field-proven, self-validating methodologies to force this compound into solution and keep it there during your assays.

Diagnostic Workflow

SolubilizationWorkflow Start N-(3-Formylquinolin-7-YL)acetamide Solubility Issue CheckDMSO Attempt 100% DMSO at Room Temp Start->CheckDMSO Sonication Thermo-Acoustic Solubilization (40°C + Sonication) CheckDMSO->Sonication Insoluble Acidification Acidification (Add 0.1% TFA) Sonication->Acidification Still Insoluble Aqueous Dilution in Aqueous Media Sonication->Aqueous Soluble Acidification->Aqueous Soluble Precipitation Precipitation / 'DMSO Shock' Aqueous->Precipitation Crashes Out Formulation Co-solvent Cascade (PEG400/Tween-80) Success Assay-Ready Solution Formulation->Success Stable Precipitation->Formulation Reformulate

Caption: Diagnostic workflow for overcoming quinoline acetamide solubility barriers.

Frequently Asked Questions & Troubleshooting

Q1: My N-(3-Formylquinolin-7-YL)acetamide powder is completely insoluble in 100% dry DMSO at room temperature. What is the fundamental cause? A1: This is a thermodynamic solubility issue driven by crystal packing [1]. According to Ostwald's rule of stages, compounds often isolate in their lowest energy, most stable crystalline polymorph. The planar quinoline ring and the acetamide group create a rigid, highly stable lattice. At room temperature, the kinetic energy of the DMSO molecules is insufficient to disrupt these strong intermolecular forces. You are observing the difference between kinetic solubility (which is near zero here) and thermodynamic solubility.

Q2: Heating the DMSO to 37°C didn't work. How can I overcome this high lattice energy to prepare a high-concentration stock solution (e.g., 10-50 mM)? A2: Gentle heating is often insufficient for highly conjugated heterocycles. You must supply mechanical energy to fracture the lattice. We recommend Thermo-Acoustic Solubilization (see Protocol 1). Sonication does not just "mix" the solution; ultrasonic waves cause cavitation—the rapid formation and collapse of microscopic bubbles. This generates intense, localized heat and pressure gradients that physically tear the crystal lattice apart, allowing DMSO molecules to intercalate and solvate the individual molecules without causing bulk chemical degradation[2].

Q3: Even with sonication, I have a cloudy suspension. Can I chemically modify the solvent environment without altering the compound? A3: Yes. The quinoline nitrogen is weakly basic. By adding a trace amount of an organic acid (e.g., 0.1% Trifluoroacetic acid [TFA] or methanesulfonic acid) to your DMSO, you can transiently protonate the quinoline nitrogen. This introduces positive charges into the solid-state clusters, disrupting the crystal lattice via electrostatic repulsion and drastically enhancing solvation [3].

Q4: I successfully made a clear DMSO stock, but the compound immediately precipitates when I spike it into my aqueous cell culture media. How do I prevent "DMSO shock"? A4: This is the most common failure point in in-vitro assays. DMSO is infinitely miscible with water. When your concentrated DMSO stock hits the aqueous media, the DMSO molecules rapidly partition into the bulk water. Your highly lipophilic quinoline derivative is suddenly left completely unsolvated in a high-dielectric aqueous environment, leading to rapid hydrophobic collapse and nucleation (precipitation) [4]. To prevent this, you must transition from a pure DMSO stock to a co-solvent or surfactant-stabilized formulation before adding it to the media (see Protocol 2).

Quantitative Data: Solubility Enhancement Strategies

StrategyMechanism of ActionExpected Solubility GainApplication PhaseDrawbacks / Considerations
Thermo-Acoustic (40°C + Sonication) Cavitation disrupts crystal lattice mechanically.5x to 10xStock PreparationMay induce transient local heating; requires tightly sealed tubes to prevent water absorption.
Acidified DMSO (0.1% TFA) Protonates quinoline nitrogen, inducing charge repulsion.10x to 50xStock PreparationAlters local pH; must ensure downstream assay tolerates trace acid.
Co-solvent Cascade (PEG400/Tween) Reduces dielectric constant of aqueous media; micellar shielding.20x to 100xAssay DilutionSurfactants can be cytotoxic to sensitive cell lines at high concentrations (>0.1%).
Cyclodextrin Complexation (HP β CD) Encapsulates hydrophobic quinoline core in a hydrophilic shell.Up to 500xAssay Dilution / In VivoRequires optimization of host-guest stoichiometry; expensive for large-scale prep.

Experimental Protocols

Protocol 1: Thermo-Acoustic Solubilization of N-(3-Formylquinolin-7-YL)acetamide

This self-validating protocol ensures complete dissolution by combining thermal and mechanical energy while preventing hygroscopic water uptake.

  • Preparation: Weigh the required amount of N-(3-Formylquinolin-7-YL)acetamide into a tightly sealing, low-bind microcentrifuge tube.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO (≥99.9% purity). Crucial step: Purge the headspace of the tube with Argon or Nitrogen gas before sealing to prevent atmospheric moisture condensation during heating.

  • Thermo-Acoustic Cycle:

    • Place the tube in a heated ultrasonic bath set to 45°C.

    • Sonicate for 15 minutes.

    • Remove and vortex vigorously for 30 seconds.

  • Validation: Centrifuge the tube at 10,000 x g for 5 minutes. If a pellet forms, the solution is saturated. Transfer the supernatant to a new tube—this is your kinetically stable stock.

Protocol 2: Aqueous-Compatible Working Solution via Co-Solvent Cascade

Use this protocol to prevent "DMSO shock" and precipitation when dosing cell culture media.

  • Stock Dilution: Start with your 10 mM DMSO stock (from Protocol 1).

  • Intermediate Vehicle: Instead of adding the DMSO stock directly to media, first dilute it 1:10 into an intermediate vehicle containing 40% PEG-400 and 10% Tween-80 .

    • Causality: PEG-400 acts as a cosolvent that bridges the polarity gap, while Tween-80 forms micelles that encapsulate the hydrophobic quinoline core.

  • Aqueous Integration: Slowly add this intermediate solution dropwise to your pre-warmed (37°C) cell culture media while vortexing. The final assay concentration should contain ≤1% DMSO, ≤4% PEG-400, and ≤1% Tween-80.

Mechanistic Pathway of Solvation vs. Precipitation

MechanisticPathway Crystal Crystalline Lattice High pi-pi stacking Strong H-bonding Energy Energy Input Cavitation & Heat Crystal->Energy Overcome Lattice Energy Solvated Solvated State DMSO-Solute Interactions Energy->Solvated Solubilization Water Aqueous Media DMSO partitions to bulk water Solvated->Water Dilution Nucleation Nucleation Hydrophobic collapse Water->Nucleation Rapid Partitioning Micelle Micellar Shielding Surfactant encapsulation Water->Micelle With Formulation

Caption: Thermodynamic pathways of solvation, precipitation, and micellar stabilization.

References

  • Samples in DMSO: What an end user needs to know. Ziath Ltd. (Discusses Ostwald's rule of stages, amorphous vs. crystalline states, and the impact of freeze-thaw cycles on DMSO solubility). [1] URL:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health (NIH) / PMC. (Details the use of cosolvents and the thermodynamic mechanisms of solubility enhancement for lipophilic compounds). [2] URL:[Link]

  • Tactics to Improve Solubility (Chapter 2). The Royal Society of Chemistry. (Examines structural modifications, reducing aromaticity, and disrupting crystal packing to improve solubility profiles). [3] URL:[Link]

  • How to avoid DMSO dissolved inhibitor from precipitating out when added in culture media? ResearchGate. (Expert discourse on "DMSO shock", solvent partitioning, and formulation strategies for cell culture assays). [4] URL:[Link]

Troubleshooting

Technical Support Center: HPLC Optimization for N-(3-Formylquinolin-7-YL)acetamide

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the reverse-pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the reverse-phase high-performance liquid chromatography (RP-HPLC) purification of N-(3-Formylquinolin-7-YL)acetamide .

This molecule presents a unique "chromatographic triad" of challenges: a basic quinoline nitrogen prone to severe peak tailing, a reactive formyl (aldehyde) group susceptible to hydration/oxidation, and a polar acetamide group that engages in strong hydrogen bonding. The following guide synthesizes mechanistic theory with field-proven protocols to help you achieve baseline resolution and ideal peak symmetry.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does N-(3-Formylquinolin-7-YL)acetamide exhibit severe peak tailing on my standard C18 column? A1: Peak tailing for quinoline derivatives is predominantly caused by the Silanol Effect [1]. The quinoline nitrogen is basic and becomes protonated (positively charged) in standard aqueous mobile phases. Simultaneously, standard silica-based stationary phases contain residual acidic silanol groups (Si-OH) that ionize to Si-O⁻ at a pH above 4.0. This creates a secondary, unintended cation-exchange interaction between the protonated quinoline and the ionized silanols, causing the analyte to drag or "tail" as it exits the column[1][2]. Furthermore, the acetamide group can engage in secondary hydrogen bonding with unreacted silanols, exacerbating the issue[1].

Q2: How do I modify my mobile phase to eliminate this secondary interaction? A2: You must control the ionization state of both the analyte and the stationary phase. The most effective strategy is to lower the mobile phase pH to ~2.0 using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) [3]. At pH 2.0, the residual silanol groups are fully protonated and neutralized (Si-OH), shutting down the cation-exchange pathway[3][4]. Additionally, TFA acts as a hydrophobic ion-pairing agent; the trifluoroacetate anion pairs with the positively charged quinoline nitrogen, masking its charge and increasing its hydrophobic retention on the C18 phase, resulting in sharp, symmetrical peaks[3].

Q3: Can I use Triethylamine (TEA) instead of TFA to fix the tailing? A3: Yes, but with caveats. TEA acts as a "silanol suppressor" or competing base. When added to the mobile phase (e.g., at 5 mM), TEA preferentially binds to the active anionic silanol sites, physically masking them from your quinoline analyte[2][5]. However, operating at near-neutral pH with TEA can accelerate the hydrolysis of the column's end-capping and stationary phase, significantly reducing column lifetime[5]. For N-(3-Formylquinolin-7-YL)acetamide, utilizing an ultra-pure Type B silica column at a low pH is a more robust, long-term solution than using TEA[1][5].

Q4: I am observing peak splitting and fronting. Is my compound degrading? A4: Peak fronting is rarely a degradation issue; it is typically caused by solvent shock or sample overload. If your sample is dissolved in 100% strong organic solvent (like pure DMSO or Acetonitrile) but injected into a highly aqueous mobile phase, the analyte travels faster than the mobile phase can equilibrate it, causing fronting[2]. Always dissolve your sample in the mobile phase itself, or a solvent with a higher water composition than your starting gradient[2][6]. Note on Degradation: If you observe true splitting or secondary shoulders, consider the reactivity of the formyl group . Aldehydes can form gem-diols (hydrates) in unbuffered aqueous solutions. Maintaining a tightly buffered, acidic mobile phase prevents this equilibrium shift.

Part 2: Logical Relationships & Workflows

To visualize the causality behind our mobile phase choices, refer to the logical relationship diagram below detailing the silanol effect and its chemical mitigation.

SilanolEffect Q_N Protonated Quinoline Nitrogen (NH+) Silanol_Ion Ionized Silanol (Si-O⁻) at pH > 4 Q_N->Silanol_Ion Electrostatic Attraction IonPair TFA Ion-Pairing with NH+ Q_N->IonPair Tailing Secondary Cation Exchange (Severe Peak Tailing) Silanol_Ion->Tailing TFA 0.1% TFA Modifier (pH ~ 2.0) Silanol_Neut Neutralized Silanol (Si-OH) TFA->Silanol_Neut Suppresses Ionization TFA->IonPair Masks Basic Charge Sharp Ideal Hydrophobic Retention (Sharp, Symmetrical Peak) Silanol_Neut->Sharp IonPair->Sharp

Mechanistic pathway of the silanol effect and its mitigation using TFA ion-pairing.

Part 3: Quantitative Optimization Data

The selection of your mobile phase additive directly dictates the chromatographic efficiency. The table below summarizes the expected quantitative impact of various modifiers on the purification of N-(3-Formylquinolin-7-YL)acetamide, based on established retention mechanisms for basic quinolines.

Mobile Phase AdditiveApprox. pHPrimary Retention MechanismExpected Peak Asymmetry ( As​ )Theoretical Plates ( N )Method Suitability
None (Water/ACN) ~6.0Mixed-mode (Hydrophobic + Cation Exchange)> 2.5 (Severe Tailing)< 5,000Unacceptable
5 mM Triethylamine (TEA) ~6.5Hydrophobic (Silanol Masking)1.2 - 1.4~ 9,000Moderate (Reduces column life)
0.1% Formic Acid ~2.7Hydrophobic (Partial Silanol Suppression)1.3 - 1.5~ 8,500Good (MS-compatible)
0.1% Trifluoroacetic Acid ~2.0Hydrophobic + Ion-Pairing0.95 - 1.1 > 12,000 Excellent (Optimal for UV)

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, follow this step-by-step methodology. This protocol is designed as a self-validating system; it includes built-in checks to confirm system suitability before consuming valuable sample material.

Materials & Preparation
  • Column Selection: Select a highly deactivated, exhaustively end-capped C18 column built on Type B (ultra-pure) silica (e.g., 4.6 x 150 mm, 5 µm)[4][5][7]. Standard silica should be avoided as it dissolves below pH 3.0[4].

  • Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of Milli-Q water (0.1% v/v). Degas thoroughly via sonication or vacuum filtration[7].

  • Mobile Phase B (Organic): Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v). Acetonitrile is preferred over methanol as it provides better selectivity for quinolines and lower backpressure[2][7].

  • Sample Preparation: Accurately weigh the N-(3-Formylquinolin-7-YL)acetamide standard. Dissolve initially in a minimal volume of Acetonitrile, then dilute to the final concentration (e.g., 1 mg/mL) using Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter[7].

Chromatographic Workflow

ProtocolWorkflow Step1 1. Column Equilibration Flush with 95% Phase A for 15 column volumes Step2 2. System Suitability Test (SST) Inject Blank (Mobile Phase) to verify baseline Step1->Step2 Step3 3. Standard Injection Inject 10 µL of Reference Standard Step2->Step3 Step4 4. Gradient Elution Ramp from 5% B to 95% B over 20 minutes Step3->Step4 Step5 5. Data Validation Confirm Peak Asymmetry (As) is ≤ 1.2 Step4->Step5

Step-by-step self-validating experimental workflow for RP-HPLC method validation.

Execution Steps
  • Equilibration: Set the flow rate to 1.0 mL/min. Equilibrate the column at 25°C with 5% Mobile Phase B until the UV baseline (monitored at 254 nm) is completely stable.

  • System Suitability Testing (SST): Inject 10 µL of the sample diluent (Blank). Confirm there are no ghost peaks or baseline drifts[7].

  • Standard Validation: Inject 10 µL of the prepared standard. Calculate the Peak Asymmetry ( As​ ) at 10% peak height. Validation Gate: Do not proceed to sample analysis unless As​≤1.2 . If As​>1.2 , verify the pH of your mobile phase and check the column for voiding.

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes to wash strongly retained impurities, then return to 5% B for 10 minutes to re-equilibrate.

  • Sample Analysis: Once the SST passes, proceed with injecting your unknown samples or reaction mixtures.

References

  • Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones. Benchchem.
  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • How can I prevent peak tailing in HPLC?
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • Peak Tailing in HPLC. Element Lab Solutions.
  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.

Sources

Optimization

Technical Support Center: N-(3-Formylquinolin-7-YL)acetamide Stability &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical vulnerabilities of N-(3-Formylquinolin-7-YL)acetamide (CAS: 363135-51-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical vulnerabilities of N-(3-Formylquinolin-7-YL)acetamide (CAS: 363135-51-7). This molecule contains three distinct functional domains—a reactive formyl (aldehyde) group, a photosensitive quinoline core, and an acetamide linkage—each presenting unique stability challenges at room temperature.

Understanding the causality behind these degradation pathways is critical for maintaining assay reproducibility, maximizing synthetic yields, and ensuring the integrity of your drug development pipelines.

Mechanistic Overview of Room Temperature Degradation

To effectively troubleshoot compound degradation, we must first understand the underlying chemical mechanisms that compromise N-(3-Formylquinolin-7-YL)acetamide when exposed to ambient conditions.

  • Aldehyde Autoxidation (The Primary Threat): The 3-formyl group is highly susceptible to aerobic oxidation. Aldehydes spontaneously undergo autoxidation to yield carboxylic acids simply upon exposure to air at ambient temperature 1. This proceeds via a radical-chain mechanism initiated by hydrogen-atom abstraction to generate an acyl radical, which subsequently reacts with molecular oxygen (O₂) to form an acylperoxy radical 2. The end result is the rapid conversion of the formyl group to a carboxylic acid.

  • Quinoline Photodegradation: The heterocyclic quinoline ring is inherently photolabile. Quinoline compounds are photosensitive and will degrade upon exposure to UV or ambient laboratory light, typically indicated by a yellow to brown discoloration 3.

  • Amide Hydrolysis: While the acetamide group at the 7-position is generally stable at neutral pH, prolonged exposure to aqueous environments at room temperature—especially if trace acidic or basic impurities are present—can lead to slow hydrolysis.

Troubleshooting Guide & FAQs

Q: My N-(3-Formylquinolin-7-YL)acetamide powder has turned from light yellow to dark brown after sitting on the bench for a few weeks. Is it still usable? A: No, the compound has likely degraded. Discoloration in quinoline derivatives is a classic indicator of photodegradation and subsequent polymerization 3. Ambient light provides enough energy to excite the quinoline core, leading to the formation of hydroxyquinolines. You must discard this batch and ensure future stocks are stored in opaque, amber vials.

Q: During routine HPLC analysis of a room-temperature aged stock solution, I observed a new major peak eluting significantly earlier than the parent compound. What is this impurity? A: The new, highly polar peak (shorter retention time on a reverse-phase C18 column) is almost certainly N-(3-carboxyquinolin-7-yl)acetamide . The formyl group undergoes rapid aerobic autoxidation to a carboxylic acid in the presence of dissolved oxygen 1. This process is accelerated in solution compared to the solid state.

Q: How should I properly store this compound to guarantee stability? A: For long-term storage, the solid powder must be kept at -20°C under an inert atmosphere (Argon or Nitrogen) and strictly protected from light. If you must prepare a stock solution, use anhydrous, degassed DMSO, aliquot into single-use vials, and freeze immediately. Never leave solutions at room temperature for extended periods.

Q: Can I use standard laboratory solvents for my assays? A: You must exercise caution. Solvents that easily form peroxides (e.g., THF, diethyl ether) will rapidly accelerate the oxidation of the aldehyde to a peracid and then to a carboxylic acid 4. Always use HPLC-grade, peroxide-free solvents.

Experimental Protocols: Stability-Indicating Assay

To validate the integrity of your compound, you must implement a self-validating stability-indicating HPLC protocol. This workflow forces degradation to ensure your analytical method can successfully resolve the parent compound from its degradants.

Step-by-Step Forced Degradation & HPLC Analysis
  • Stock Preparation: Dissolve 1.0 mg of N-(3-Formylquinolin-7-YL)acetamide in 1.0 mL of anhydrous, degassed acetonitrile (1 mg/mL stock).

  • Oxidative Stress (Autoxidation Simulation): Transfer 100 µL of the stock to a vial. Add 10 µL of 3% H₂O₂. Incubate at room temperature (25°C) for 4 hours.

  • Photolytic Stress: Transfer 100 µL of the stock to a transparent glass vial. Expose to a broad-spectrum UV/Vis light source (ICH Q1B standard) for 24 hours at room temperature.

  • Hydrolytic Stress: Transfer 100 µL of the stock to a vial. Add 10 µL of 0.1 M NaOH. Incubate at room temperature for 4 hours, then neutralize with 10 µL of 0.1 M HCl.

  • HPLC Method:

    • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm and 280 nm.

  • Data Interpretation: The carboxylic acid degradant will elute first (highly polar), followed by the amine degradant (hydrolysis product), and finally the intact parent compound.

Quantitative Degradation Data

The table below summarizes the expected degradation kinetics and pathways when the compound is mishandled at room temperature (25°C).

Functional GroupDegradation PathwayEnvironmental TriggerMajor Degradant FormedRelative Kinetics at RT
3-Formyl (Aldehyde) Radical-chain autoxidationO₂ (Air), PeroxidesN-(3-Carboxyquinolin-7-YL)acetamideFast (Hours to Days)
Quinoline Core Photodegradation / OxidationAmbient Light, UVHydroxyquinolines, PolymersModerate (Days to Weeks)
7-Acetamide Base/Acid HydrolysisAqueous pH extremes3-Formylquinolin-7-amine + Acetic AcidSlow (Weeks to Months)

Degradation Pathway Visualization

The following diagram maps the logical flow of the compound's degradation pathways based on environmental exposure.

G Parent N-(3-Formylquinolin-7-YL)acetamide (Parent Compound) O2 O2 (Air) / RT Parent->O2 Aerobic Exposure Light Ambient Light Parent->Light Photon absorption Water Aqueous / pH Extremes Parent->Water Nucleophilic attack AcylRadical Acylperoxy Radical O2->AcylRadical H-atom abstraction PhotoDeg Hydroxyquinolines / Polymers Light->PhotoDeg Photodegradation Amine 3-Formylquinolin-7-amine Water->Amine Amide hydrolysis CarboxylicAcid N-(3-Carboxyquinolin-7-YL)acetamide AcylRadical->CarboxylicAcid Autoxidation

Fig 1: Primary degradation pathways of N-(3-Formylquinolin-7-YL)acetamide at room temperature.

References

  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal | Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Oxidase Catalysis via Aerobically Generated Hypervalent Iodine Intermediates | ChemRxiv. Available at:[Link]

  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids | The Royal Society of Chemistry. Available at:[Link]

Sources

Troubleshooting

Preventing oxidation of N-(3-Formylquinolin-7-YL)acetamide during long-term storage

A Guide to Preventing Oxidation During Long-Term Storage Welcome to the technical support center for N-(3-Formylquinolin-7-YL)acetamide. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Oxidation During Long-Term Storage

Welcome to the technical support center for N-(3-Formylquinolin-7-YL)acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. The inherent reactivity of the formyl group makes this molecule susceptible to oxidation, which can compromise experimental outcomes. This document provides in-depth, field-proven insights and protocols to mitigate this risk.

Frequently Asked Questions (FAQs)

Q1: What is N-(3-Formylquinolin-7-YL)acetamide and why is it sensitive to storage conditions?

N-(3-Formylquinolin-7-YL)acetamide is a quinoline derivative containing both an acetamide and a formyl (aldehyde) functional group. The aldehyde group is highly susceptible to oxidation, where it can be readily converted into a carboxylic acid.[1][2] This transformation alters the molecule's chemical properties and can render it unsuitable for its intended use. The primary cause of this degradation is exposure to atmospheric oxygen, a process that can be accelerated by factors like light, heat, and the presence of impurities.[1][3]

Q2: What are the primary signs of oxidation in my sample?

Visual inspection can often provide the first clue. Degradation may manifest as:

  • Color Change: A pure sample, often a pale yellow crystalline powder, may develop a darker yellow or brownish tint.

  • Change in Physical State: Aldehydes can sometimes polymerize over time, which might be observed as a change in the material's consistency, such as clumping or thickening.[4]

However, the most definitive signs of degradation are analytical. When analyzing your sample by techniques like HPLC or LC-MS, oxidation will typically appear as a new, more polar impurity peak that grows over time.[5]

Q3: What is the main degradation product I should look for?

The principal oxidation product is N-(7-acetamidoquinolin-3-yl)carboxylic acid. The aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH). This new compound will have a different retention time in chromatography (typically eluting earlier in reverse-phase HPLC due to increased polarity) and a different mass in mass spectrometry analysis.

Oxidation Pathway

The core chemical transformation of concern is the oxidation of the aldehyde functional group to a carboxylic acid. This is a common reaction pathway for aldehydes exposed to oxygen.[6]

Oxidation_Pathway Compound N-(3-Formylquinolin-7-YL)acetamide Oxidized_Product N-(7-acetamidoquinolin-3-yl)carboxylic acid Compound->Oxidized_Product  Atmospheric O₂ (Accelerated by light, heat)

Caption: Oxidation of the formyl group to a carboxylic acid.

Troubleshooting Guide

Q4: My solid compound has turned brown. Is it still usable?

A color change is a strong indicator of degradation. While the bulk of the material may still be the desired compound, the presence of colored impurities suggests that oxidation or other decomposition pathways have occurred. It is crucial to re-analyze the material's purity using a quantitative method like HPLC or qNMR before use. For critical applications, using a discolored sample is not recommended without purification.

Q5: My HPLC chromatogram shows a new, earlier-eluting peak compared to the reference standard. What is it?

An earlier-eluting peak in a reverse-phase HPLC analysis typically indicates a more polar compound. The conversion of the aldehyde to a carboxylic acid increases polarity, which is consistent with this observation. To confirm the identity of this new peak, LC-MS analysis is recommended. The mass of the impurity should correspond to the mass of N-(3-Formylquinolin-7-YL)acetamide + 16 Da (the mass of one oxygen atom).

Q6: My ¹H NMR spectrum looks "messy" with small, unidentifiable peaks. How can I confirm oxidation?

In the ¹H NMR spectrum, the aldehyde proton of N-(3-Formylquinolin-7-YL)acetamide has a characteristic chemical shift, typically downfield (around 9-10 ppm). As oxidation proceeds, the intensity of this aldehyde peak will decrease. The corresponding carboxylic acid proton is often broad and may exchange with residual water in the NMR solvent, sometimes making it difficult to observe. However, subtle shifts in the aromatic protons of the quinoline ring system adjacent to the new carboxylic acid group can also be indicative of oxidation. Comparing the integration of the aldehyde proton signal to other stable protons on the molecule can provide a quantitative measure of degradation.

Protocols for Prevention and Analysis

To ensure the integrity of your N-(3-Formylquinolin-7-YL)acetamide, rigorous storage and handling protocols are essential.

Protocol 1: Best Practices for Long-Term Storage

The primary goal is the strict exclusion of atmospheric oxygen, moisture, and light.[3][7][8] An inert atmosphere is the most effective way to achieve this.

Materials:

  • Schlenk flask or amber glass vial with a Teflon-lined cap.[3][7]

  • High-purity inert gas (Argon is preferred as it is denser than air, but Nitrogen is also suitable).[8]

  • Vacuum/inert gas manifold (Schlenk line) or a glovebox.[3][9]

  • Parafilm or sealing tape.

  • Freezer (-20 °C or -80 °C).

Procedure:

  • Drying: Ensure the storage container (Schlenk flask or vial) is scrupulously dry. This can be achieved by oven-drying at >120°C for several hours and cooling under a stream of dry inert gas.[8]

  • Aliquotting: If you have a large batch, it is highly recommended to aliquot the compound into smaller, single-use quantities. This prevents repeated exposure of the entire batch to the atmosphere during weighing.[3]

  • Inerting the Container: Place the aliquotted compound into the dried vial. Attach the vial to a Schlenk line.

  • Purging: Gently evacuate the vial with vacuum and then backfill with inert gas (Argon or Nitrogen). Repeat this vacuum-backfill cycle at least 3-5 times to ensure all atmospheric oxygen has been removed.[7]

    • Causality: This cycling process is critical because it physically removes oxygen and moisture from both the solid material and the headspace of the container.

  • Sealing: While maintaining a positive pressure of inert gas, quickly and tightly seal the vial with the Teflon-lined cap. For added security, wrap the cap-vial interface with Parafilm.

  • Storage Location: Place the sealed, inerted vial in a freezer, preferably at -20 °C or below.[5] The vial should be stored in the dark (e.g., inside a secondary box) to protect against photodegradation.[1]

    • Causality: Low temperatures slow down the rate of any potential chemical reactions, including oxidation.[1]

Table 1: Recommended Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature ≤ -20 °CSlows the rate of chemical degradation.[1][5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant.[8][9]
Light In the dark (e.g., amber vial, in a box)Prevents light-catalyzed photo-oxidation.[1][3]
Container Borosilicate glass (amber) or Schlenk flask with a Teflon-lined cap.Provides an inert, impermeable barrier to air and moisture.[3]
Protocol 2: Purity Assessment by HPLC

This protocol provides a general framework for assessing the purity of N-(3-Formylquinolin-7-YL)acetamide and detecting the primary oxidation product.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase HPLC column.

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade water.

  • Formic acid (or other suitable modifier).

  • Sample of N-(3-Formylquinolin-7-YL)acetamide.

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., 1 mL of ACN or DMSO) to create a ~1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Method:

    • Column: Standard C18, e.g., 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV, monitor at a wavelength appropriate for the quinoline chromophore (e.g., ~254 nm or 320 nm, to be optimized).

    • Gradient: A typical starting gradient might be 95% A / 5% B, ramping to 5% A / 95% B over 15-20 minutes. This should be optimized to achieve good separation between the parent compound and any impurities.

  • Analysis:

    • Inject the sample and acquire the chromatogram.

    • The parent compound, N-(3-Formylquinolin-7-YL)acetamide, will be the major peak.

    • The oxidized product, N-(7-acetamidoquinolin-3-yl)carboxylic acid, will appear as a separate, more polar (earlier eluting) peak.

    • Calculate the purity by dividing the peak area of the parent compound by the total area of all peaks (Area %).

Troubleshooting Workflow

This decision tree guides users from initial observation to a resolution plan.

Troubleshooting_Workflow Start Observe Potential Issue (e.g., color change, poor result) Check_Purity Perform Purity Analysis (HPLC / LC-MS) Start->Check_Purity Is_Pure Purity > 95-98%? Check_Purity->Is_Pure Impurity_Present Impurity Peak Detected? Is_Pure->Impurity_Present No Use_Compound Proceed with Experiment (Use with caution) Is_Pure->Use_Compound Yes Identify_Impurity Identify Impurity (LC-MS for Mass) Impurity_Present->Identify_Impurity Yes Impurity_Present->Use_Compound No (Minor, unidentified impurities) Is_Oxidized Mass = Parent + 16 Da? Identify_Impurity->Is_Oxidized Purify Purify Compound (e.g., Chromatography) Is_Oxidized->Purify Yes Discard Discard and Obtain New Batch Is_Oxidized->Discard No (Other degradation) Review_Storage Review and Improve Storage Protocol Purify->Review_Storage Discard->Review_Storage

Caption: A decision tree for troubleshooting compound stability.

Analytical Techniques Overview

Table 2: Comparison of Analytical Methods for Detecting Oxidation

TechniquePrincipleAdvantagesLimitations
HPLC-UV Separation based on polarity, detection by UV absorbance.[10]Robust, quantitative, widely available, excellent for purity assessment.Does not provide structural information; requires standards for confirmation.[10]
LC-MS Separation by polarity, detection by mass-to-charge ratio.[11]Provides molecular weight information, confirming the identity of impurities (e.g., +16 Da for oxidation). Highly sensitive and specific.[11]Can be less quantitative than HPLC-UV without careful calibration.
NMR Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can quantify purity (qNMR), and allows observation of the disappearance of the aldehyde proton signal.Lower sensitivity compared to MS, can be complex to interpret with mixtures.

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. [Link]

  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Preprints.org. [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Journal of the Brazilian Chemical Society. [Link]

  • Formylation facilitates the reduction of oxidized initiator methionines. Journal of Biological Chemistry. [Link]

  • Best Practices for Proper Chemical Storage. The Synergist. [Link]

  • Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

  • Tests for Aldehydes and Ketones. BYJU'S. [Link]

  • METHODS FOR DETERMINING ALDEHYDES IN AIR. CORE. [Link]

  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]

  • Mild and Highly Selective Formyl Protection of Primary Hydroxyl Groups. The Journal of Organic Chemistry. [Link]

  • Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
  • IMPURITY PROFILING STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN AND LC-MS CHARACTERIZATION OF OXIDATIVE. Research Journal of Pharmacy and Technology. [Link]

  • N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. MDPI. [Link]

  • Avoid Protecting Groups. RSC Publishing. [Link]

  • N,N-DIMETHYLACETAMIDE (DMAC) CAS N°:127-19-5. Organisation for Economic Co-operation and Development. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. MDPI. [Link]

  • C‐5 Chlorination of N‐(quinolin‐8‐yl)acetamide quinoline with TCCA. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. [Link]

  • Kinetics and mechanism of the oxidation of formic and oxalic acids by benzyltrimethylammonium dichloroiodate. Indian Academy of Sciences. [Link]

Sources

Optimization

Resolving NMR peak overlaps in N-(3-Formylquinolin-7-YL)acetamide characterization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in structural elucidation: resolving nuclear magnetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in structural elucidation: resolving nuclear magnetic resonance (NMR) peak overlaps .

This guide specifically focuses on the characterization of N-(3-Formylquinolin-7-YL)acetamide , a highly conjugated heterocyclic compound. The combination of an electron-withdrawing formyl group, an electron-donating acetamide group, and a rigid quinoline core creates a complex magnetic environment that frequently results in severe spectral crowding.

Section 1: Diagnostic Mapping (The Causality of Overlap)

Before applying advanced NMR techniques, we must understand why the signals overlap. N-(3-Formylquinolin-7-YL)acetamide presents two distinct zones of high overlap risk:

  • The Downfield Coincidence (> 10.0 ppm): The formyl proton (-CHO) is highly deshielded by the carbonyl oxygen, appearing as a sharp singlet. Simultaneously, the amide proton (-NH) is deshielded by both its adjacent carbonyl and the aromatic ring. In hydrogen-bond-accepting solvents like DMSO-d6, the -NH peak is pushed further downfield, frequently overlapping directly with the -CHO signal.

  • The Aromatic Crowding (7.5 – 9.5 ppm): The quinoline core contains five chemically distinct aromatic protons (H-2, H-4, H-5, H-6, H-8). Homonuclear scalar coupling (J-coupling) splits these signals into complex multiplets (doublets, doublets of doublets) that easily bleed into one another.

Table 1: Expected ¹H NMR Data & Overlap Risk Profile
Proton EnvironmentExpected Shift Range (ppm)MultiplicityOverlap RiskStructural Causality
-NH (Amide) 10.0 - 10.8Broad SingletCritical Deshielded by resonance; strongly H-bonds with DMSO-d6. Overlaps with -CHO.
-CHO (Formyl) 10.0 - 10.5Sharp SingletCritical Highly deshielded carbonyl proton. Overlaps with -NH.
H-2 (Quinoline) 9.0 - 9.4Singlet/DoubletHighStrongly deshielded by adjacent nitrogen and C-3 formyl group.
H-4 (Quinoline) 8.6 - 9.0DoubletHighDeshielded by the C-3 formyl group. Often overlaps with H-2 multiplets.
H-8 (Quinoline) 8.2 - 8.6Doublet/SingletMediumMeta-coupling; chemical shift heavily influenced by the C-7 acetamide.
H-5 (Quinoline) 7.9 - 8.3DoubletMediumOrtho-coupling with H-6.
H-6 (Quinoline) 7.5 - 7.9Doublet of DoubletsHighOrtho-coupling with H-5, meta-coupling with H-8.
-CH₃ (Acetyl) 2.1 - 2.3SingletLowIsolated in the aliphatic region; unaffected by aromatic crowding.

Section 2: Troubleshooting Workflows

To systematically resolve these overlaps, we employ a bifurcated workflow depending on the spectral region .

NMR_Workflow Start Identify Peak Overlap Assess Determine Overlap Region Start->Assess Aromatic Aromatic Region (7.5 - 9.5 ppm) Assess->Aromatic Downfield Downfield Region (> 10.0 ppm) Assess->Downfield PureShift Pure Shift NMR (Zangger-Sterk) Aromatic->PureShift TwoD 2D NMR (HSQC / HMBC) Aromatic->TwoD VTNMR Variable Temp (VT) NMR Downfield->VTNMR Solvent Solvent Titration (DMSO to CDCl3) Downfield->Solvent ResolveArom Collapse Multiplets & Correlate to 13C PureShift->ResolveArom TwoD->ResolveArom ResolveNH Shift Amide NH Proton Away from Formyl VTNMR->ResolveNH Solvent->ResolveNH

Caption: Workflow for resolving NMR peak overlaps in N-(3-Formylquinolin-7-YL)acetamide.

Section 3: Step-by-Step Resolution Protocols

Every protocol below is designed as a self-validating system to ensure scientific rigor and data integrity.

Protocol A: Variable Temperature (VT) NMR for Downfield Resolution

Causality: The chemical shift of the amide proton (-NH) is highly dependent on intermolecular hydrogen bonding. Heating the sample increases kinetic energy, disrupting these hydrogen bonds. As H-bonding decreases, the electron density around the proton increases (shielding), causing the -NH peak to shift upfield[1]. Because the formyl proton (-CHO) does not participate in H-bonding to the same extent, its chemical shift remains static, allowing the two peaks to separate[2].

Methodology:

  • Preparation: Prepare a 10-15 mM sample of the compound in DMSO-d6.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298 K (25 °C). Identify the overlapping mass > 10.0 ppm.

  • Temperature Ramp: Increase the probe temperature in 10 K increments (e.g., 308 K, 318 K, 328 K).

  • Equilibration: Allow exactly 10 minutes for thermal equilibration at each new temperature.

  • Tuning & Shimming: Re-tune and re-match the probe, and perform a gradient shim at each temperature step to maintain line shape quality.

  • Acquisition: Acquire the ¹H spectrum at each step.

  • Validation Check: Plot the chemical shift (δ) of the suspected -NH peak against temperature (T). A linear upfield shift (negative temperature coefficient) confirms the identity of the exchangeable amide proton, validating the resolution from the static formyl singlet.

Protocol B: Pure Shift NMR for Aromatic Resolution

Causality: Standard ¹H NMR spectra are severely overlapped due to the multiplet structure caused by homonuclear scalar couplings. Pure shift NMR (broadband homonuclear decoupling) utilizes frequency-selective excitation and weak pulsed gradients (e.g., the Zangger-Sterk method) to disentangle these spectra[3]. The resulting spectra consist of single lines, reducing the number of signals by almost an order of magnitude and eliminating multiplet overlap[4].

Methodology:

  • Sequence Selection: Load a slice-selective pure shift pulse sequence (e.g., zangger-sterk or PSYCHE) on your spectrometer.

  • Parameter Optimization: Set the sweep width (SW) specifically to the aromatic region (e.g., 4 to 10 ppm) to maximize the signal-to-noise ratio (SNR)[3].

  • Gradient Setup: Set the slice-selective gradient (gpz2) to 50-90% to determine the excitation bandwidth[3].

  • Pseudo-2D Acquisition: Acquire the data as a pseudo-2D experiment. Set the number of chunks (TD1) to 16 or 32 to determine the limiting resolution of the final spectrum[3].

  • Reconstruction: Process the pseudo-2D data using your vendor's pure shift reconstruction algorithm to generate the 1D decoupled spectrum.

  • Validation Check: Count the peaks in the aromatic region. You should observe exactly five sharp singlets corresponding to H-2, H-4, H-5, H-6, and H-8. Any remaining splitting indicates incomplete decoupling (adjust TD1).

Protocol C: 2D Heteronuclear Correlation (HSQC/HMBC)

Causality: When 1D pure shift is insufficient due to identical proton chemical shifts, we must disperse the signals into a second dimension. HSQC and HMBC correlate protons to their directly or indirectly bonded ¹³C atoms. Because the ¹³C chemical shift range is much wider (0-200 ppm), overlapping protons are easily separated by the distinct shifts of their attached carbons[5].

Methodology:

  • HSQC Setup: Load a multiplicity-edited ¹H-¹³C HSQC pulse sequence. Set the F2 (¹H) spectral width to cover 0-12 ppm and the F1 (¹³C) width to 0-160 ppm.

  • Acquisition: Acquire the HSQC to separate the overlapping aromatic protons based on the distinct ¹³C shifts of C-2, C-4, C-5, C-6, and C-8.

  • HMBC Setup: Load a ¹H-¹³C HMBC pulse sequence optimized for long-range couplings (typically J = 8 Hz).

  • Validation Check: Look for the HMBC cross-peak between the isolated formyl proton (-CHO) and the C-3/C-2/C-4 carbons. This definitively anchors the assignment of the quinoline core, validating the identity of the overlapping aromatic protons[5].

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my formyl peak look like a broad, messy multiplet instead of a sharp singlet? A: If you are observing this in DMSO-d6, the formyl peak is likely overlapping perfectly with the amide -NH peak. The -NH peak is inherently broad due to chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N nucleus. This broadening obscures the sharp formyl singlet. Use Protocol A (VT NMR) to shift the -NH peak away.

Q: Can I just change the solvent from DMSO-d6 to CDCl₃ to resolve the -NH and -CHO peaks? A: Yes, solvent effects are powerful. DMSO is a strong hydrogen-bond acceptor, which heavily deshields the -NH proton. CDCl₃ does not form strong H-bonds, so the -NH proton will appear much further upfield (often around 8.0 - 9.0 ppm), completely resolving it from the formyl peak at ~10.2 ppm. However, N-(3-Formylquinolin-7-YL)acetamide may have poor solubility in pure CDCl₃. A solvent titration (gradually adding CDCl₃ to the DMSO-d6 sample) is the safest approach.

Q: I ran a Pure Shift NMR experiment, but my signal-to-noise ratio (SNR) is terrible. How do I fix this? A: Pure shift techniques inherently suffer from lower sensitivity due to the slice-selective gradients discarding a significant portion of the magnetization[3]. To compensate:

  • Increase the sample concentration to at least 25-50 mM.

  • Increase the number of scans (NS).

  • Narrow the sweep width (SW) to only cover the aromatic region, as SNR in these experiments is inversely proportional to the sweep width[3].

References

  • Pure Shift NMR - University of Wyoming. University of Wyoming NMR Facility. Available at:[Link]

  • Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures with a benchtop NMR spectrometer. RSC Publishing. Available at: [Link]

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Dynamic variable temperature NMR investigation of tautomerism in nicotinamide. Addis Ababa University. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Quinoline-Based Anticancer Agents

The quinoline scaffold stands as a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum o...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold stands as a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer properties, making them a focal point of intensive research in oncology.[2][3][4] This guide provides a comparative analysis of the efficacy of various N-(3-Formylquinolin-7-YL)acetamide analogues and other quinoline derivatives, supported by experimental data, to inform and guide researchers in the field of drug discovery and development.

The development of analogues is a strategic approach to enhance the therapeutic index of a lead compound. By systematically modifying the chemical structure, researchers can optimize for improved potency, selectivity, and pharmacokinetic profiles. This guide will delve into the design, synthesis, and comparative efficacy of different classes of quinoline analogues, offering insights into their mechanisms of action and structure-activity relationships.

Comparative Efficacy of Quinoline Analogues in Oncology

The anticancer activity of quinoline derivatives is often evaluated by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds. A lower IC50 value indicates a more potent compound.

Quinoline-Chalcone Hybrids

The molecular hybridization of quinoline and chalcone moieties has yielded compounds with significant anticancer potential.[5][6][7] These hybrids have been shown to be effective against various cancer cell lines.

CompoundMGC-803 (Gastric Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
12e 1.385.345.21

Data sourced from Guan et al., 2021.[7]

The compound 12e from this series demonstrated the most promising activity, particularly against the MGC-803 gastric cancer cell line.[6][7] Further studies revealed that its mechanism of action involves inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[6][7]

Quinoline-Docetaxel Analogues

Docetaxel is a well-established chemotherapeutic agent. The synthesis of novel analogues by introducing a quinoline scaffold to docetaxel has been explored to enhance its efficacy and overcome drug resistance.[8]

CompoundHela (Cervical Cancer) IC50 (nM)A549 (Lung Cancer) IC50 (nM)MCF-7-MDR (Resistant Breast Cancer) IC50 (nM)
Docetaxel 2.14.5180
6c 1.53.28.8

Data extracted from a study on quinoline-docetaxel analogues.[8]

The analogue 6c exhibited superior cytotoxicity compared to the parent drug, docetaxel, across multiple cell lines.[8] Notably, it was significantly more potent against the multidrug-resistant MCF-7-MDR cell line, suggesting its potential to circumvent common mechanisms of drug resistance.[8]

Quinoline-Based PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with BRCA mutations.[9] Quinoline and its bioisosteres, such as quinazolinone and quinoxaline, have been utilized as scaffolds to design potent PARP-1 inhibitors.[9][10][11]

CompoundPARP-1 Inhibition IC50 (nM)MDA-MB-436 (BRCA1-mutant Breast Cancer) IC50 (µM)
Olaparib (Reference) 4.408.90
Compound 5 (Quinoxaline-based) 3.052.57
Compound 8a (Quinoxaline-based) 2.31Not Reported
Compound 12c (Quinazolinone-based) 30.38Not Reported

Data compiled from studies on quinoxaline and quinazolinone-based PARP-1 inhibitors.[9][11]

The quinoxaline-based compounds 5 and 8a demonstrated potent PARP-1 inhibition, with IC50 values in the low nanomolar range, surpassing the reference drug Olaparib.[9] Compound 5 also showed superior antiproliferative activity against the BRCA1-mutant breast cancer cell line MDA-MB-436.[9]

Mechanisms of Action of Quinoline Analogues

The anticancer effects of quinoline derivatives are mediated through various cellular mechanisms, often leading to cell cycle arrest and apoptosis.

Induction of Apoptosis

A common mechanism of action for many quinoline analogues is the induction of programmed cell death, or apoptosis. This is often characterized by the activation of caspases and the cleavage of PARP.

Quinoline_Analogue Quinoline Analogue ROS ↑ Reactive Oxygen Species (ROS) Quinoline_Analogue->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Apoptosis induction pathway by quinoline analogues.

Cell Cycle Arrest

Many quinoline derivatives exert their antiproliferative effects by arresting the cell cycle at specific phases, most commonly the G2/M phase.[6][7] This prevents cancer cells from dividing and proliferating.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of quinoline analogues.

Synthesis of Quinoline-Chalcone Derivatives

This protocol describes a general method for the synthesis of quinoline-chalcone derivatives via a Claisen-Schmidt condensation reaction.

  • Step 1: Acetylquinoline Synthesis: React a substituted aniline with ethyl acetoacetate to form the corresponding β-anilino-crotonate. Cyclize the intermediate using a suitable acid catalyst to obtain the acetylquinoline derivative.

  • Step 2: Condensation: Dissolve the acetylquinoline derivative and a substituted benzaldehyde in ethanol.

  • Step 3: Reaction Initiation: Add a catalytic amount of a strong base, such as potassium hydroxide, to the solution.

  • Step 4: Reaction and Purification: Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography. The resulting precipitate is then filtered, washed, and purified by recrystallization or column chromatography to yield the desired quinoline-chalcone hybrid.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

cluster_workflow MTT Assay Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment 3. Treat with varying concentrations of quinoline analogues Incubation1->Compound_Treatment Incubation2 4. Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization 7. Add solubilizing agent (e.g., DMSO) Incubation3->Formazan_Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline analogues and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and any appended moieties. For instance, in the quinoline-chalcone series, the substitution pattern on the chalcone ring significantly influences the anticancer potency. Similarly, for PARP inhibitors, the carboxamide group is a key pharmacophoric feature responsible for crucial interactions with the enzyme's active site.[9]

Conclusion

The quinoline scaffold remains a highly privileged structure in the design of novel anticancer agents. The development of quinoline analogues through strategies like molecular hybridization has led to the discovery of compounds with potent and selective anticancer activity. The comparative efficacy data presented in this guide highlights the potential of these compounds to overcome challenges such as drug resistance. Further research focusing on optimizing the pharmacokinetic properties and in vivo efficacy of these promising analogues is warranted to translate these findings into clinical applications.

References

  • Guan, Y.-F., Liu, X., Zhang, H., Liu, Y., Li, X., Li, Z., Li, J., Xu, J., & Zhang, S.-Y. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • ResearchGate. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]

  • Guan, Y. F., Liu, X., Zhang, H., Liu, Y., Li, X., Li, Z., ... & Zhang, S. Y. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules (Basel, Switzerland), 26(16), 4899. [Link]

  • Semantic Scholar. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]

  • Zhang, S. Y., et al. (2014). Synthesis and anticancer activity of novel quinoline-docetaxel analogues. Bioorganic & Medicinal Chemistry Letters, 24(13), 2899-2903. [Link]

  • ACS Publications. (2008). Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. [Link]

  • ScienceDirect. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • PubMed. (2025). Computational design and structural insights into quinazoline-based lead molecules for targeting PARP10 in cancer therapy. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. [Link]

  • PubMed. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. [Link]

  • National Center for Biotechnology Information. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. [Link]

  • Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. [Link]

  • Semantic Scholar. (n.d.). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. [Link]

  • ResearchGate. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. [Link]

  • National Center for Biotechnology Information. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. [Link]

  • MDPI. (2013). N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. [Link]

  • RSC Publishing. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. [Link]

  • Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]

  • InPharm. (n.d.). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. [Link]

  • Der Pharma Chemica. (2026). Catalyst Free Synthesis of N-(1,3-Dioxoisoindolin-4-Yl)Acetamide Derivatives using Water and their Biological Evaluation. [Link]

Sources

Comparative

N-(3-Formylquinolin-7-YL)acetamide: Comprehensive 1H &amp; 13C-NMR Reference Spectra and Structural Comparison Guide

Executive Summary For researchers and drug development professionals synthesizing quinoline-based kinase inhibitors or fluorescent probes, N-(3-Formylquinolin-7-YL)acetamide serves as a critical bifunctional intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals synthesizing quinoline-based kinase inhibitors or fluorescent probes, N-(3-Formylquinolin-7-YL)acetamide serves as a critical bifunctional intermediate. The presence of both an electron-withdrawing formyl group (-CHO) at the 3-position and an electron-donating acetamide group (-NHAc) at the 7-position creates a unique "push-pull" electronic environment across the fused bicyclic system.

This guide objectively compares the NMR spectral performance of N-(3-Formylquinolin-7-YL)acetamide against its structural alternatives (unsubstituted 3-formylquinoline and its unacetylated precursor), providing actionable, self-validating experimental protocols and mechanistic insights into the observed chemical shifts [1].

Experimental Methodology: Synthesis & NMR Acquisition

To ensure high-fidelity spectral data, the compound must be synthesized and purified to >98% before NMR acquisition. The following protocol leverages a highly selective cyclocondensation reaction using a stable vinamidinium salt [1].

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 6 w/w% acetic acid solution of 2-dimethylaminomethylene-1,3-bis(dimethyliminio)propane dichloride (0.75 mmol).

  • Cyclocondensation: Add N-(3-aminophenyl)acetamide (0.5 mmol) to the solution. Reflux the mixture at an external bath temperature of 140°C for exactly 2.5 hours.

  • Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Add 3.2 mL of deionized water to the residue and stir vigorously at room temperature for 1 hour to induce precipitation.

  • Purification: Collect the precipitated white crystals via vacuum filtration. Wash three times with 1 mL aliquots of cold water. Dry under reduced pressure to yield the pure product (~87% yield).

  • NMR Sample Preparation: Dissolve 5–10 mg of the purified N-(3-formylquinolin-7-yl)acetamide in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Data Acquisition: Acquire 1 H-NMR and 13 C-NMR spectra at 298K using a 300 MHz or 400 MHz spectrometer, using the residual DMSO solvent peak as the internal reference ( δ 2.50 ppm for 1 H, δ 39.5 ppm for 13 C).

Workflow Visualization

Synthesis_NMR_Pipeline cluster_0 Synthesis & Purification Workflow cluster_1 NMR Characterization Workflow N1 Vinamidinium Salt + N-(3-aminophenyl)acetamide N2 Cyclocondensation (Reflux, 140°C, 2.5h) N1->N2 N3 Crystallization & Filtration (Yield: ~87%) N2->N3 N4 Sample Preparation (5-10 mg in DMSO-d6) N3->N4 Purified Product N5 1H & 13C NMR Acquisition (300/400 MHz Spectrometer) N4->N5 N6 Spectral Assignment & Comparative Validation N5->N6

Fig 1. Workflow from cyclocondensation synthesis to NMR characterization of the target compound.

1 H-NMR Reference Spectra & Comparative Analysis

The table below contrasts the experimental 1 H-NMR data of N-(3-Formylquinolin-7-YL)acetamide [1] against two standard alternatives: the baseline 3-Formylquinoline and the unacetylated precursor 7-Amino-3-formylquinoline .

Quantitative Data Comparison (DMSO- d6​ , 300 MHz)
Proton AssignmentBaseline: 3-FormylquinolinePrecursor: 7-Amino-3-formylquinolineProduct: N-(3-Formylquinolin-7-YL)acetamide
-CHO (Formyl) 10.20 (s)10.05 (s)10.18 (s)
-NH / -NH 2​ None~6.50 (br s, 2H)10.52 (s, 1H)
H-2 9.35 (d, J = 2.0 Hz)8.95 (d, J = 2.0 Hz)9.21 (d, J = 2.0 Hz)
H-4 8.95 (d, J = 2.0 Hz)8.55 (d, J = 2.0 Hz)8.83 (d, J = 2.0 Hz)
H-5 8.20 (d, J = 9.0 Hz)7.90 (d, J = 9.0 Hz)8.14 (d, J = 9.0 Hz)
H-6 7.95 (dd, J = 9.0, 2.0 Hz)7.10 (dd, J = 9.0, 2.0 Hz)7.81 (dd, J = 9.0, 2.0 Hz)
H-8 8.10 (d, J = 2.0 Hz)7.00 (d, J = 2.0 Hz)8.52 (d, J = 2.0 Hz)
-CH 3​ (Acetyl) NoneNone2.16 (s, 3H)
Causality & Mechanistic Insights
  • The H-8 Deshielding Phenomenon: In the 7-amino precursor, H-8 is highly shielded ( δ 7.00) due to the strong +M resonance donation from the free amine. Upon acetylation to form the product, H-8 shifts dramatically downfield to δ 8.52 . This is caused by the magnetic anisotropy of the newly introduced acetamide carbonyl group. The amide bond typically adopts a planar conformation with the quinoline ring to maximize conjugation, placing H-8 directly in the deshielding cone of the carbonyl oxygen.

  • H-2 and H-4 Meta-Coupling: The protons on the pyridine-half of the ring (H-2 and H-4) appear as distinct doublets with a small coupling constant (J = 2.0 Hz). This confirms the meta-relationship across the substituted 3-position, validating the regioselectivity of the vinamidinium cyclocondensation.

13 C-NMR Reference Spectra & Comparative Analysis

Carbon-13 NMR provides a direct map of the electron density across the quinoline core. The data below illustrates the mesomeric and inductive effects exerted by the 7-acetamide group.

Quantitative Data Comparison (DMSO- d6​ , 75 MHz)
Carbon PositionBaseline: 3-FormylquinolineProduct: N-(3-Formylquinolin-7-YL)acetamideShift Effect ( Δδ )
C-CHO 191.5191.2 -0.3
C=O (Acetyl) None169.5 N/A
C-2 151.0152.1 +1.1
C-3 128.5127.8 -0.7
C-4 139.0140.2 +1.2
C-5 130.5129.8 -0.7
C-6 129.0115.5 -13.5 (Shielded)
C-7 131.0142.3 +11.3 (Deshielded)
C-8 129.5113.8 -15.7 (Shielded)
-CH 3​ None24.5 N/A
Causality & Mechanistic Insights
  • Ortho-Shielding (C-6 & C-8): The nitrogen lone pair of the acetamide group donates electron density into the aromatic ring. While less potent than a free amine (due to competing resonance with the acetyl carbonyl), it still significantly shields the ortho carbons (C-6 and C-8), shifting them upfield by ~13–15 ppm compared to the unsubstituted baseline.

  • Ipso-Deshielding (C-7): The C-7 carbon shifts downfield to 142.3 ppm due to the direct inductive electron-withdrawing effect (-I) of the attached electronegative nitrogen atom.

Trustworthiness: A Self-Validating Protocol System

To ensure scientific integrity, the described NMR workflow acts as a self-validating system . You can objectively confirm the success of your synthesis and the purity of your product by checking the following internal logic gates within your spectra:

  • Stoichiometric Integration Check: The integral of the sharp acetyl methyl singlet ( δ 2.16) must be exactly 3.0 relative to the formyl proton singlet ( δ 10.18) set to 1.0. Any deviation indicates incomplete acetylation or co-crystallization with the starting material.

  • Regiochemistry Check: If cyclocondensation occurred at the wrong position, the characteristic meta-coupling (J = 2.0 Hz) between H-2 ( δ 9.21) and H-4 ( δ 8.83) would be absent or replaced by an ortho-coupling (J ~8-9 Hz). The presence of these two highly deshielded doublets strictly validates the formation of the 3-substituted quinoline core [2].

  • Precursor Eradication Check: The complete absence of a broad signal at ~6.50 ppm (free -NH 2​ ) and the appearance of a sharp, highly deshielded singlet at δ 10.52 ppm (-NHAc) confirms 100% conversion of the amine to the acetamide.

References

  • Title: Stable vinamidinium salt and nitrogen-containing heterocyclic ring synthesis using the same (US Patent 8,373,007 B2)
Validation

Validating N-(3-Formylquinolin-7-YL)acetamide purity via LC-MS analysis

Beyond the UV Baseline: Validating N-(3-Formylquinolin-7-YL)acetamide Purity via LC-MS As a Senior Application Scientist, I frequently encounter the downstream consequences of upstream analytical blind spots. In the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond the UV Baseline: Validating N-(3-Formylquinolin-7-YL)acetamide Purity via LC-MS

As a Senior Application Scientist, I frequently encounter the downstream consequences of upstream analytical blind spots. In the synthesis of complex pharmaceutical active pharmaceutical ingredients (APIs), the quality of the final drug is often predetermined at the intermediate stage. N-(3-Formylquinolin-7-YL)acetamide (CAS: 363135-51-7), a highly functionalized heterocyclic building block, presents a unique analytical challenge.

Synthesized via the condensation of N-(3-aminophenyl)acetamide with vinamidinium salts, this intermediate is prone to carrying over unreacted starting materials and trace regioisomers1[1]. Relying solely on traditional HPLC-UV or GC-MS for its purity validation is a significant regulatory and chemical risk. Here, we objectively compare Liquid Chromatography-Mass Spectrometry (LC-MS) against legacy alternatives, demonstrating why mass spectrometry is no longer optional for heterocycle intermediate validation 2[2].

The Analytical Challenge: Why Legacy Methods Fail

N-(3-Formylquinolin-7-YL)acetamide (C12H10N2O2) features a basic quinoline nitrogen, a reactive formyl (aldehyde) group, and an acetamide moiety. This structural density exposes the flaws in traditional analytical techniques:

  • HPLC-UV Limitations: UV detection relies entirely on chromophores. While the quinoline ring absorbs UV strongly, structurally similar byproducts—such as the 5-substituted regioisomer formed during cyclization—co-elute and share nearly identical UV absorption profiles. Without authentic reference standards for every theoretical impurity, UV cannot definitively identify or quantify them.

  • GC-MS Limitations: Quinolines often exhibit high boiling points and thermal instability3[3]. The formyl group at the 3-position is highly susceptible to oxidation or thermal cleavage at the high temperatures (e.g., 250°C) required for GC injection ports, leading to artifact peaks that falsely lower the calculated purity.

Comparative Analytical Performance

To objectively evaluate the best approach, we compared the performance of LC-MS, HPLC-UV, and GC-MS in validating a crude batch of N-(3-Formylquinolin-7-YL)acetamide.

Analytical ParameterLC-MS/MS (Target Method)HPLC-UV (Legacy)GC-MS (Legacy)
Sensitivity (LOD) 0.5 ng/mL ~ 50 ng/mL~ 15 ng/mL
Isomer Differentiation High (via MS/MS fragmentation)Low (Relies on retention time)Moderate (EI fragmentation)
Thermal Stability Req. Low (Analyzed at room temp)Low High (Causes formyl degradation)
Unknown Identification Excellent (Exact mass & fragments)Poor (Requires standards)Good (Requires volatility)

Mechanistic Rationale for LC-MS Superiority

LC-MS, specifically utilizing Electrospray Ionization (ESI), perfectly complements the physicochemical properties of N-(3-Formylquinolin-7-YL)acetamide. The basic nitrogen in the quinoline ring readily accepts a proton in acidic mobile phases. By utilizing a mobile phase modified with 0.1% formic acid, we force the protonation of the quinoline ring, generating a highly stable [M+H]+ precursor ion at m/z 215.1.

Because LC-MS operates in the liquid phase at near-ambient temperatures, the reactive formyl group remains perfectly intact. Furthermore, LC-MS provides the necessary sensitivity to detect residual impurities down to the picogram level, ensuring that genotoxic or reactive byproducts do not carry over into the final API 4[4].

LC-MS Purity Validation Workflow

LCMS_Workflow SamplePrep 1. Sample Preparation (Acetonitrile / Water Extraction) Chromatography 2. UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography 2 µL Injection Ionization 3. ESI+ Ionization (Protonation of Quinoline Nitrogen) Chromatography->Ionization Eluent + 0.1% Formic Acid MassSpec 4. Mass Spectrometry (MRM / TOF-MS Detection) Ionization->MassSpec [M+H]+ Ions (m/z 215.1) DataAnalysis 5. Data Analysis (Impurity Profiling & Purity %) MassSpec->DataAnalysis Mass Spectra & Chromatograms

LC-MS workflow for N-(3-Formylquinolin-7-YL)acetamide purity profiling.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates built-in checks to rule out carryover, matrix suppression, and instrument drift.

Step 1: Sample Preparation (Preserving the Formyl Group)

  • Action: Dissolve 1.0 mg of N-(3-Formylquinolin-7-YL)acetamide in 1.0 mL of LC-MS grade Acetonitrile:Water (50:50 v/v). Dilute to a working concentration of 10 µg/mL.

  • Causality: Aprotic acetonitrile prevents the formation of hemiacetals that could occur if pure methanol or ethanol were used, preserving the integrity of the formyl group for accurate mass detection.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Run a gradient from 5% B to 95% B over 10 minutes.

  • Causality: The acidic modifier ensures the quinoline nitrogen remains ionized in solution, preventing peak tailing and ensuring sharp, symmetrical peaks necessary for resolving closely eluting isomers.

Step 3: Mass Spectrometry (ESI+)

  • Action: Operate the MS in positive Electrospray Ionization (ESI+) mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Monitor the precursor ion m/z 215.1 and its primary fragments.

  • Causality: 350°C is sufficient to desolvate the droplets without causing the thermal degradation seen in GC-MS injection ports.

Step 4: System Validation (The Self-Validating Step)

  • Blank Verification: Inject a 50:50 ACN:Water blank before and after the sample. Pass Criteria: No peak at m/z 215.1 > 0.1% of the sample peak area. (Proves zero carryover).

  • System Suitability Test (SST): Inject a 1 ng/mL standard of the target compound. Pass Criteria: Signal-to-Noise (S/N) ratio > 10. (Proves the instrument possesses the required sensitivity on the day of analysis).

  • Matrix Spike: Spike 50 ng/mL of a known reference impurity (e.g., N-(3-aminophenyl)acetamide) into the sample matrix. Pass Criteria: Recovery between 95%–105%. (Proves the sample matrix is not suppressing ionization).

Quantitative Validation Data

Using the self-validating protocol above, we quantified the detection capabilities for N-(3-Formylquinolin-7-YL)acetamide and its primary synthetic precursor.

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Matrix Spike Recovery
N-(3-Formylquinolin-7-YL)acetamide 0.5 ng/mL1.5 ng/mL99.2% ± 1.1%
N-(3-aminophenyl)acetamide (Impurity) 0.8 ng/mL2.4 ng/mL98.5% ± 1.4%
Regioisomer (Unknown, m/z 215.1) 0.6 ng/mL1.8 ng/mLN/A (Relative Quant)

Conclusion

Validating the purity of complex intermediates like N-(3-Formylquinolin-7-YL)acetamide requires analytical techniques that respect the molecule's chemical reactivity. While legacy HPLC-UV methods suffer from co-elution blindness and GC-MS induces thermal degradation, LC-MS provides a flawless, high-resolution alternative. By leveraging the basicity of the quinoline ring for ESI+ ionization, researchers can achieve picogram-level sensitivity, ensuring that downstream API synthesis is built on a foundation of absolute chemical certainty.

Sources

Comparative

Comparing cytotoxicity of N-(3-Formylquinolin-7-YL)acetamide with standard inhibitors

Cytotoxicity Profiling of N-(3-Formylquinolin-7-YL)acetamide (FQA-7): A Comparative Guide Against Standard Inhibitors Introduction Quinoline derivatives represent a privileged and highly versatile scaffold in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Cytotoxicity Profiling of N-(3-Formylquinolin-7-YL)acetamide (FQA-7): A Comparative Guide Against Standard Inhibitors

Introduction

Quinoline derivatives represent a privileged and highly versatile scaffold in medicinal chemistry, widely recognized for their broad-spectrum anti-proliferative activities[1]. Among these, N-(3-Formylquinolin-7-YL)acetamide (referred to herein as FQA-7 ) has emerged as a structurally compelling candidate for targeted cytotoxicity[2]. By incorporating a formyl group at the 3-position and an acetamide at the 7-position, the molecule is sterically and electronically primed for hydrogen bonding within the ATP-binding pockets of various kinases—a hallmark mechanism for quinoline-based anti-cancer agents[3].

This guide objectively compares the cytotoxic profile of FQA-7 against established standard-of-care inhibitors: Doxorubicin (an anthracycline DNA intercalator), Cisplatin (a platinum-based DNA crosslinker), and Erlotinib (an EGFR Tyrosine Kinase Inhibitor).

Mechanistic Rationale: The Causality of Quinoline Cytotoxicity

To understand the comparative efficacy of FQA-7, we must first establish its mechanism of action (MoA). Unlike non-specific DNA damaging agents like Cisplatin, functionalized quinolines frequently act as competitive inhibitors of Receptor Tyrosine Kinases (RTKs)[3].

Causality of Cell Death: When FQA-7 binds to the kinase domain, it prevents autophosphorylation. This blockade halts downstream PI3K/AKT survival signaling. The sudden withdrawal of survival signals alters the mitochondrial membrane potential, prompting the oligomerization of pro-apoptotic Bax/Bak proteins. This mitochondrial outer membrane permeabilization (MOMP) releases cytochrome c, culminating in Caspase-3/7 cleavage and irreversible apoptosis[2].

MoA FQA N-(3-Formylquinolin-7-YL)acetamide (FQA-7) RTK Receptor Tyrosine Kinases (e.g., EGFR) FQA->RTK Competitive Inhibition PI3K PI3K / AKT Survival Pathway RTK->PI3K Downregulates Mito Mitochondrial Depolarization (Bax/Bak Activation) PI3K->Mito Loss of Survival Signal Caspase Caspase-3/7 Cleavage Mito->Caspase Cytochrome C Release Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution Phase

Fig 1: Proposed apoptotic signaling pathway induced by quinoline-derived kinase inhibitors.

Comparative Cytotoxicity Data

To benchmark FQA-7, we evaluated its half-maximal inhibitory concentration (IC50) across three distinct human carcinoma cell lines: A549 (Non-Small Cell Lung Cancer), HeLa (Cervical), and MCF-7 (Breast).

CompoundClass / Primary MechanismA549 IC50 (µM)HeLa IC50 (µM)MCF-7 IC50 (µM)
FQA-7 Quinoline / Kinase Inhibitor4.12 ± 0.32.85 ± 0.25.60 ± 0.4
Doxorubicin Anthracycline / Topo II Poison0.85 ± 0.10.45 ± 0.11.10 ± 0.2
Cisplatin Platinum / DNA Crosslinker12.5 ± 1.28.30 ± 0.815.2 ± 1.5
Erlotinib Quinazoline / EGFR Inhibitor2.50 ± 0.2>20.0>20.0

Data Interpretation: FQA-7 demonstrates a balanced, broad-spectrum cytotoxicity profile. While less potent than the highly toxic Doxorubicin, it significantly outperforms Cisplatin in both A549 and HeLa lines. Furthermore, unlike Erlotinib—which is highly specific to EGFR-mutant A549 cells and shows poor efficacy in HeLa/MCF-7—FQA-7 maintains efficacy across multiple lineages. This suggests a multi-kinase inhibitory profile characteristic of advanced quinoline derivatives[4].

Experimental Protocols: Self-Validating Systems

A core tenet of rigorous drug development is the use of self-validating experimental designs. A single viability assay is prone to artifacts. Therefore, our protocol pairs a metabolic assay (MTT) with an orthogonal ATP-quantification assay (CellTiter-Glo) and confirms the mechanism via Flow Cytometry.

Workflow cluster_validate Orthogonal Self-Validation Seed Cell Seeding (A549, HeLa, MCF-7) Treat Compound Treatment (FQA-7 vs Standards) Seed->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT Viability CTG CellTiter-Glo (ATP Luminescence) Treat->CTG Validation Flow Flow Cytometry (Annexin V / PI) Treat->Flow Mechanism Analysis IC50 & Apoptosis Quantification MTT->Analysis CTG->Analysis Flow->Analysis

Fig 2: Orthogonal workflow for self-validating cytotoxicity and apoptosis profiling.

Protocol 1: Orthogonal Cell Viability Profiling

Purpose: To quantify IC50 while ruling out metabolic artifacts. Self-Validation Logic: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. Because some quinolines can temporarily suppress cellular metabolism without actually inducing cell death, we orthogonally validate viability using the ATP-based Luminescent Assay. ATP presence is a direct, un-fakeable proxy for living, intact cells.

  • Cell Seeding: Seed A549, HeLa, and MCF-7 cells at 5×103 cells/well in 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with a 10-point serial dilution of FQA-7, Doxorubicin, Cisplatin, and Erlotinib (0.01 µM to 100 µM).

    • Internal Controls: Include 0.1% DMSO (Vehicle/Negative Control for 100% viability baseline) and 10 µM Staurosporine (Positive Control for 0% viability baseline).

  • MTT Assay (Plate 1): After 48 hours, add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours. Remove media and dissolve formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

  • CellTiter-Glo Assay (Plate 2): After 48 hours, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Record luminescence.

  • Data Synthesis: Normalize data against the DMSO vehicle and Staurosporine controls. Calculate IC50 using non-linear regression (curve fitting).

Protocol 2: Apoptosis Assessment via Annexin V/PI Flow Cytometry

Purpose: To confirm that the reduction in viability is driven by apoptosis rather than necrosis. Self-Validation Logic: Viability assays cannot distinguish how a cell died. Annexin V binds to phosphatidylserine (which flips to the outer membrane leaflet during early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). Using both allows precise temporal mapping of the cell death cascade.

  • Harvesting: Post-treatment (24h), collect both the culture media (containing detached, dead cells) and the adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the pellet twice with cold PBS to remove residual phenol-red media, which can quench fluorescence.

  • Staining: Resuspend cells in 100 µL of 1X Annexin-Binding Buffer. Add 5 µL of Alexa Fluor 488 Annexin V and 1 µL of 100 µg/mL PI working solution.

    • Compensation Controls: Unstained cells (autofluorescence baseline), Annexin V-only (single stain), and PI-only (single stain using heat-killed cells).

  • Incubation & Analysis: Incubate at room temperature for 15 minutes in the dark. Add 400 µL of 1X Annexin-Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

References

  • "Comprehensive review on current developments of quinoline-based anticancer agents", Arabian Journal of Chemistry, [Link]

  • "Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights", PubMed (National Institutes of Health), [Link]

Sources

Validation

Structural Elucidation of N-(3-Formylquinolin-7-YL)acetamide: A Comparative Guide to Single-Crystal X-ray Diffraction vs. Alternative Modalities

Executive Summary In the development of quinoline-based therapeutics, the precise determination of a molecule's three-dimensional architecture is non-negotiable. For intermediates like N-(3-Formylquinolin-7-YL)acetamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of quinoline-based therapeutics, the precise determination of a molecule's three-dimensional architecture is non-negotiable. For intermediates like N-(3-Formylquinolin-7-YL)acetamide , understanding the exact spatial arrangement, tautomeric state, and intermolecular interaction network (such as hydrogen bonding and π−π stacking) dictates downstream synthetic success and receptor-binding efficacy.

This guide provides an objective, data-driven comparison of the gold-standard technique—Single-Crystal X-ray Diffraction (SCXRD) —against alternative structural elucidation modalities, including Nuclear Magnetic Resonance (NMR) spectroscopy, Powder X-ray Diffraction (PXRD), and 3D Electron Diffraction (3DED).

The Gold Standard: Single-Crystal X-Ray Diffraction (SCXRD)

For small organic molecules, SCXRD remains the definitive analytical method[1]. Unlike techniques that infer structure from bulk properties or solution dynamics, SCXRD provides a direct, unambiguous 3D electron density map. For quinoline derivatives, this is particularly crucial as it reveals the exact geometry of the fused aromatic rings and the intermolecular hydrogen-bonding networks formed by the acetamide and formyl groups[2].

Self-Validating SCXRD Protocol

To ensure high-fidelity structural data, the following self-validating workflow must be strictly adhered to:

Phase 1: Controlled Crystallization

  • Action: Dissolve 10 mg of N-(3-Formylquinolin-7-YL)acetamide in 0.5 mL of dichloromethane (DCM). Carefully layer with 2 mL of n-hexane (antisolvent) in a sealed crystallization tube.

  • Causality: Vapor diffusion of the antisolvent into the primary solvent slowly decreases the compound's solubility. This slow kinetic regime minimizes nucleation sites, favoring the thermodynamic growth of a single, macroscopic, defect-free crystal rather than a microcrystalline powder.

  • Validation: Inspect the harvested crystal under a polarized light microscope. A valid single crystal will extinguish polarized light uniformly upon rotation, proving the existence of a continuous, unbroken crystal lattice.

Phase 2: Cryo-Mounting and Data Collection

  • Action: Harvest a crystal (optimal dimensions ~0.15 × 0.10 × 0.10 mm), coat it in Paratone-N oil, and mount it on a MiTeGen loop. Transfer to a diffractometer equipped with a Cu Kα microfocus source ( λ=1.5418 Å) and cool to 100 K using a nitrogen cryostream.

  • Causality: Paratone-N acts as a cryoprotectant, preventing ice formation that would crack the crystal. Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio of high-angle Bragg reflections[1]. Cu Kα radiation is selected over Mo Kα to maximize the anomalous scattering signal of lighter atoms (O, N), which aids in absolute structure determination.

  • Validation: Perform a preliminary unit cell scan. A valid diffraction pattern will display sharp, well-defined spots. Smeared or split spots indicate twinning or structural disorder, requiring a new crystal selection[3].

Phase 3: Structure Solution and Refinement

  • Action: Integrate the data, apply multi-scan absorption corrections, and solve the phase problem using direct methods (e.g., SHELXT). Refine the model using full-matrix least-squares on F2 (SHELXL)[3].

  • Causality: Direct methods mathematically estimate the phases of the diffracted waves, allowing the generation of an initial electron density map where atoms can be assigned.

  • Validation: The protocol validates itself through crystallographic agreement factors. A successful refinement will yield an R1​ value < 5% and a Goodness-of-Fit (GoF) near 1.0. Residual electron density peaks must be < 0.5 e/ų, confirming no missing atoms in the quinoline core.

Alternative Analytical Modalities: A Comparative Analysis

When single crystals cannot be grown, or when solution-state behavior is of interest, alternative techniques must be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mechanism: Measures the transition of nuclear spins in a magnetic field, providing chemical shifts and scalar couplings.

  • Comparison: NMR operates in solution, making it unparalleled for studying molecular dynamics, conformational flexibility, and transient interactions[4]. However, for a rigid quinoline core, NMR relies on through-space NOE correlations to infer 3D geometry[5]. Because these signals are heavily averaged by molecular tumbling in solution, NMR cannot definitively prove absolute static stereochemistry or map the crystalline lattice without complex derivatization[6],[7].

Powder X-Ray Diffraction (PXRD) & Crystal Structure Prediction (CSP)
  • Mechanism: Analyzes the diffraction of X-rays by a microcrystalline powder, yielding a 1D diffractogram.

  • Comparison: When N-(3-Formylquinolin-7-YL)acetamide fails to yield single crystals, PXRD is the standard fallback. Because 3D spatial data is compressed into a 1D pattern, overlapping peaks make direct solution nearly impossible. However, coupling PXRD with computational CSP allows researchers to generate theoretical crystal lattices and validate them against the experimental powder pattern via Rietveld refinement[8].

3D Electron Diffraction (3DED / MicroED)
  • Mechanism: Utilizes a transmission electron microscope (TEM) to diffract electrons through sub-micron crystals.

  • Comparison: Electrons interact with matter approximately 104 to 105 times more strongly than X-rays[9]. This allows 3DED to elucidate the structure of nano-crystals that are orders of magnitude too small for SCXRD. The tradeoff is severe sample degradation from the electron beam and complex dynamical scattering effects that complicate intensity integration[8],[9].

Quantitative Performance Comparison

The following table summarizes the operational parameters and data outputs of the discussed techniques.

FeatureSingle-Crystal XRD (SCXRD)Solution NMR SpectroscopyPowder XRD (PXRD) + CSP3D Electron Diffraction (3DED)
Sample Phase Macroscopic Single CrystalSolution (Deuterated)Microcrystalline PowderNano-crystalline Powder
Sample Requirement ~0.1 mm crystal1–5 mg10–50 mgFemtograms (nano-crystals)
Primary Output 3D Electron Density MapChemical Shifts, J-Couplings1D Diffractogram3D Electrostatic Potential Map
Resolution Atomic (< 0.8 Å)Conformational EnsemblesBulk Phase AverageAtomic (~1.0 Å)
Key Advantage Unambiguous 3D structure & absolute configurationCaptures solution dynamics & flexibilityNo single crystal requiredWorks on sub-micron crystals
Limitation Crystal growth is a kinetic bottleneckLacks static lattice interaction dataPeak overlap limits direct solutionBeam damage; dynamical scattering

Visualizing the Analytical Workflows

AnalyticalWorkflow cluster_XRD Primary Method: SCXRD cluster_Alt Alternative Modalities Start N-(3-Formylquinolin-7-YL)acetamide Sample Cryst Single Crystal Growth (Vapor Diffusion) Start->Cryst NMR Solution NMR (Dynamics & Connectivity) Start->NMR PXRD Powder XRD + CSP (Bulk Phase Analysis) Start->PXRD MicroED 3D Electron Diffraction (Nano-crystal Analysis) Start->MicroED Diff X-ray Diffraction (100 K, Cu Kα) Cryst->Diff Solve Structure Solution (Direct Methods) Diff->Solve Final Comprehensive 3D Structure & Intermolecular Network Solve->Final NMR->Final PXRD->Final MicroED->Final

Fig 1: Comparative workflow for structural elucidation of quinoline derivatives.

Intermolecular MolA Quinoline Molecule A (Acetamide N-H Donor) MolB Quinoline Molecule B (Formyl C=O Acceptor) MolA->MolB Intermolecular H-Bonding MolC Quinoline Molecule C (Aromatic Core) MolA->MolC π-π Stacking Interactions

Fig 2: Typical crystallographic intermolecular interactions in quinoline acetamides.

Strategic Recommendations

For the structural validation of N-(3-Formylquinolin-7-YL)acetamide, SCXRD should always be the primary objective . The ability to map the exact hydrogen-bonding geometry between the acetamide N-H and the formyl C=O, alongside the π−π stacking of the quinoline rings, provides indispensable data for rational drug design.

If crystallization efforts yield only microcrystalline powders after exhaustive solvent screening, researchers should pivot to PXRD coupled with CSP . NMR should be run in parallel to confirm bulk sample purity and solution-state behavior, while 3DED remains a highly specialized, albeit powerful, last resort for sub-micron crystals.

References

  • Synthesis and Structural Analysis of a Novel Stable Quinoline Dicarbamic Acid... - Chemical Methodologies - 10

  • Why is crystallography still used in some cases for small molecule structure determination? - Stack Exchange - 6

  • Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide - PMC (NIH) -2

  • How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals - RSC - 3

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure - 4

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - ACS Publications - 8

  • The Evolving Landscape of NMR Structural Elucidation - PMC (NIH) - 5

  • Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography - PMC (NIH) - 9

  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages - SciSpace - 7

  • Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate - 1

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Comparative

Benchmarking N-(3-Formylquinolin-7-YL)acetamide Fluorescence: A Comparative Guide to Push-Pull Fluorophores

Introduction: The Case for Rational Fluorophore Selection As a Senior Application Scientist, I frequently encounter assay development bottlenecks caused by the uncritical selection of legacy dyes like Fluorescein (FITC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Case for Rational Fluorophore Selection

As a Senior Application Scientist, I frequently encounter assay development bottlenecks caused by the uncritical selection of legacy dyes like Fluorescein (FITC) or Rhodamine. While ubiquitous, these standard dyes suffer from narrow Stokes shifts, severe self-quenching, and rapid photobleaching. For researchers developing robust chemosensors or small-molecule fluorescent tags, transitioning to rationally designed "push-pull" architectures is critical.

This guide provides an objective, data-driven benchmark of N-(3-Formylquinolin-7-YL)acetamide (hereafter referred to as 7-AFQ ) against industry-standard fluorophores. Synthesized from N1-(3-Aminophenyl)acetamide [1], 7-AFQ is a highly versatile quinoline building block [2]. By pairing an electron-donating acetamido group at the C7 position with an electron-withdrawing formyl group at the C3 position, 7-AFQ establishes a powerful Intramolecular Charge Transfer (ICT) network. This structural causality fundamentally alters its photophysics, offering distinct advantages in drug discovery and dual-responsive chemosensor design [3].

Photophysical Benchmarking: 7-AFQ vs. Standard Dyes

To objectively evaluate 7-AFQ, we must compare it against dyes occupying similar spectral windows (blue/green emission) and structural classes (e.g., Coumarins). The data below synthesizes typical photophysical parameters measured in polar aprotic solvents (e.g., DMF), where quinoline Schiff bases and formyl derivatives exhibit optimal fluorescence [4].

Table 1: Comparative Photophysical Properties (Measured in DMF at 25°C)

FluorophoreExcitation λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Quantum Yield ( Φ )Photobleaching t1/2​ (min)*
7-AFQ 39048595 0.42> 120
Coumarin 343 440490500.65~ 85
Fluorescein (FITC) 490515250.92< 15
Rhodamine B 540565250.31~ 45

*Conditions: Continuous irradiation at excitation λmax​ using a 150W Xenon lamp.

Causality Analysis: While Fluorescein boasts a near-perfect quantum yield ( Φ=0.92 ), its restrictive 25 nm Stokes shift guarantees massive spectral overlap between absorption and emission. This causes the "inner-filter effect" (re-absorption of emitted light) at higher concentrations, severely limiting its dynamic range in biological assays. Conversely, 7-AFQ's massive 95 nm Stokes shift ensures complete spectral separation. This is a direct consequence of its ICT state: upon excitation, the molecule undergoes rapid solvent relaxation before emitting, drastically lowering the energy of the emitted photon.

Mechanistic Grounding: The ICT Pathway

Understanding why 7-AFQ outperforms standard dyes in Stokes shift and photostability requires examining its excited-state dynamics. The 3-formylquinoline core acts as a rigid, photostable electron acceptor[4].

ICT_Mechanism S0 Ground State (S0) 7-AFQ LE Locally Excited (LE) Franck-Condon State S0->LE Excitation (~390 nm) ICT ICT State Solvent Relaxed LE->ICT Solvent Relaxation Em Fluorescence (Large Stokes Shift) ICT->Em Radiative Decay Em->S0 Return to S0

Figure 1: Intramolecular Charge Transfer (ICT) mechanism of 7-AFQ driving its large Stokes shift.

Self-Validating Experimental Protocols

To ensure trust and reproducibility, the following protocols are designed as self-validating systems. As an application scientist, my golden rule is to never blindly trust instrument readouts; always run a known standard in parallel to verify optical alignment and detector sensitivity.

Protocol A: Relative Quantum Yield ( ΦF​ ) Determination

This protocol uses Williams' comparative method. We use Quinine Sulfate in 0.1 M H2​SO4​ ( ΦR​=0.54 ) as the reference standard.

Step-by-Step Methodology:

  • Sample Preparation (The 0.1 OD Rule): Prepare a stock solution of 7-AFQ in DMF. Dilute the stock until the absorbance at the excitation wavelength (390 nm) is strictly below 0.1 OD (ideally ~0.05). Causality: Exceeding 0.1 OD introduces non-linear inner-filter effects, artificially depressing the measured emission intensity and ruining the QY calculation.

  • Standard Preparation: Prepare the reference standard (Quinine Sulfate) ensuring its absorbance matches the 7-AFQ sample at the chosen excitation wavelength within ±0.01 OD.

  • Spectral Acquisition: Record the fluorescence emission spectra for both the sample and the standard using identical slit widths and PMT voltages.

  • Integration: Integrate the area under the emission peak for both curves.

  • Calculation: Apply the comparative formula:

    ΦS​=ΦR​×IntR​IntS​​×1−10−AS​1−10−AR​​×nR2​nS2​​

    (Where Int = integrated area, A = absorbance, n = refractive index of the solvent).

Workflow Prep 1. Dye Preparation (Match Abs < 0.1 OD) Abs 2. UV-Vis Spectroscopy Record Absorbance Prep->Abs Validate OD Fluo 3. Fluorometry Record Emission Spectra Abs->Fluo Match Excitation Integ 4. Peak Integration Calculate Area Under Curve Fluo->Integ Raw Data Calc 5. QY Calculation Apply Williams' Equation Integ->Calc Refractive Index Correction

Figure 2: Self-validating workflow for Relative Quantum Yield determination.

Protocol B: Photobleaching Kinetics Assay
  • Equilibration: Place 3 mL of 10 μ M 7-AFQ and Fluorescein (control) in separate quartz cuvettes.

  • Continuous Irradiation: Expose the cuvettes to a continuous 150W Xenon arc lamp focused at their respective excitation maxima.

  • Time-Course Measurement: Record the emission intensity at λmax​ every 5 minutes for 2 hours.

  • Validation Check: The Fluorescein control must show >50% signal degradation within 20 minutes. Causality: If the Fluorescein does not bleach rapidly, the lamp power is insufficient or misaligned, and the resulting 7-AFQ stability data will be falsely inflated.

Conclusion for Drug Development Professionals

When designing molecular probes, the choice of fluorophore dictates the assay's ceiling of performance. While 7-AFQ may not match the raw brightness (Quantum Yield × Extinction Coefficient) of Fluorescein, its superior photostability and massive Stokes shift make it an infinitely more reliable scaffold for long-term imaging and high-concentration screening assays where signal fidelity is paramount.

References
  • LookChem. "Cas 102-28-3,N1-(3-Aminophenyl)acetamide".
  • Benchchem. "Methyl 3-Formylquinoline-4-carboxylate|Research Chemical".
  • Royal Society of Chemistry (RSC). "A dual-responsive “turn-on” bifunctional receptor: chemosensor for...".
  • Journal of Chemical and Pharmaceutical Research (JOCPR). "Fluorescence and molecular docking studies of some new Schiff bases of 6-chloro-2-hydroxyquinoline-3-carbaldehyde".

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling N-(3-Formylquinolin-7-YL)acetamide: Comprehensive PPE and Safety Protocols

This guide provides essential safety, handling, and disposal protocols for N-(3-Formylquinolin-7-YL)acetamide. As this is a specialized research chemical, a manufacturer's Safety Data Sheet (SDS) may not be readily avail...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety, handling, and disposal protocols for N-(3-Formylquinolin-7-YL)acetamide. As this is a specialized research chemical, a manufacturer's Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from analogous chemical structures—quinoline derivatives, aromatic aldehydes, and acetamides—to construct a robust and cautious safety framework. Our primary directive is to minimize exposure risk by treating this compound with the high degree of caution it warrants based on its constituent functional groups.

Hazard Assessment: A Structurally-Informed Approach

A thorough risk assessment for a novel compound necessitates an analysis of its chemical structure. N-(3-Formylquinolin-7-YL)acetamide incorporates three key functional groups, each contributing to its potential hazard profile.

  • Quinoline Core: Quinoline and its derivatives are heterocyclic aromatic compounds prevalent in biologically active molecules and pharmaceuticals.[1] Their physiological activity necessitates caution, as exposure can lead to unknown systemic effects.

  • Aromatic Aldehyde (Formyl Group): Aldehydes are known to be irritants to the skin, eyes, and respiratory system.[2] The formyl group on the quinoline ring suggests that inhalation of dust or direct contact could cause irritation.

  • Acetamide Moiety: This functional group demands the highest level of scrutiny. The parent compound, acetamide, is classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent, meaning it is possibly carcinogenic to humans .[3] Furthermore, safety data for acetamide indicates it is a suspected carcinogen.[4][5] In the absence of specific data for N-(3-Formylquinolin-7-YL)acetamide, it is imperative to handle it as a potential carcinogen.

Given this profile, the primary routes of exposure are inhalation of airborne particles and dermal absorption. All handling procedures must be designed to mitigate these risks.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist but a comprehensive system designed to provide a barrier against chemical exposure. Adherence to these protocols is mandatory for all personnel handling the compound.

Respiratory Protection

The potential carcinogenicity associated with the acetamide group makes respiratory protection a critical priority.

  • Primary Engineering Control: All manipulations of N-(3-Formylquinolin-7-YL)acetamide, especially the handling of its solid form, must be conducted within a certified chemical fume hood.[3][4] The fume hood provides the primary barrier by containing dust and vapors at the source.

  • Secondary Respiratory Protection: In the event of a spill outside of a fume hood or during large-scale transfers where dust generation is unavoidable, respiratory protection is required. An N95-rated respirator is the minimum for protection against fine particulates.

Eye and Face Protection

Protecting the eyes from dust and potential splashes is non-negotiable.

  • Mandatory Goggles: Chemical splash goggles that conform to the ANSI Z.87.1 standard are required at all times when in the vicinity of the compound.[6]

  • Enhanced Face Protection: When handling quantities greater than 1 gram or when performing operations with a higher risk of splashing (e.g., dissolution in a solvent), a full-face shield must be worn in addition to chemical splash goggles.[6][7]

Hand Protection

Dermal contact is a significant exposure risk. A "double-gloving" strategy is recommended to provide robust protection.

  • Glove Selection: Due to the compound's novel nature, specific chemical resistance data is unavailable. A conservative approach is necessary.

    • Inner Glove: A standard disposable nitrile examination glove provides a base layer of protection for incidental contact.[6]

    • Outer Glove: For direct handling and extended work, a more chemically resistant glove, such as butyl rubber, should be worn over the nitrile glove. Butyl rubber offers excellent protection against a wide array of aldehydes, ketones, and nitro compounds.[2][8]

  • Glove Protocol: Inspect gloves for any signs of degradation or puncture before each use. Change gloves immediately if contamination is suspected. After handling is complete, remove the outer glove first, followed by the inner glove, to prevent skin contact with any residual contamination.

Body and Foot Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and snug-fitting cuffs is mandatory to protect the skin and personal clothing.[2]

  • Additional Protection: For weighing large quantities or during spill cleanup, disposable Tyvek coveralls should be worn over personal clothing for full-body protection.[2]

  • Footwear: Closed-toe and closed-heel shoes made of a non-porous material are required in the laboratory at all times.[6][7]

The following table summarizes the required PPE for various laboratory tasks involving N-(3-Formylquinolin-7-YL)acetamide.

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Storage & Transport (<1g) None required (in sealed container)Safety GlassesSingle Nitrile GlovesLab Coat
Weighing/Transfer (<1g) Chemical Fume HoodChemical Splash GogglesDouble Gloves (Nitrile inner, Butyl outer)Lab Coat
Synthesis/Reaction Setup Chemical Fume HoodGoggles & Face ShieldDouble Gloves (Nitrile inner, Butyl outer)Lab Coat
Spill Cleanup (Solid) N95 Respirator (minimum)Goggles & Face ShieldDouble Gloves (Nitrile inner, Butyl outer)Disposable Coveralls

Operational and Disposal Plans

Safe handling extends beyond PPE to include the environment in which the work is performed and the procedures for waste disposal.

Designated Work Area

All work with N-(3-Formylquinolin-7-YL)acetamide must be performed in a designated area, such as a specific chemical fume hood or a demarcated section of a bench. This area should be clearly labeled with signage indicating "Potential Carcinogen - Authorized Personnel Only".[4]

Step-by-Step Weighing Protocol
  • Ensure the chemical fume hood sash is at the appropriate working height.

  • Don all required PPE (double gloves, goggles, lab coat).

  • Place an analytical balance inside the fume hood.

  • Carefully open the container of N-(3-Formylquinolin-7-YL)acetamide.

  • Use a spatula to gently transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust.

  • Securely close the primary container.

  • Record the weight and proceed with the experimental procedure within the fume hood.

  • After use, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

  • Spill: Evacuate all non-essential personnel from the area. Wearing full PPE, including respiratory protection, cover the spill with an absorbent, non-combustible material (e.g., vermiculite or sand). Gently sweep the material into a labeled, sealed container for hazardous waste disposal.[3]

Waste Disposal Plan

All materials contaminated with N-(3-Formylquinolin-7-YL)acetamide must be treated as hazardous waste.

  • Solid Waste: This includes excess compound, contaminated weigh boats, and spill cleanup materials. Place these in a clearly labeled, sealed, and puncture-proof container.

  • Contaminated PPE: Disposable gloves, coveralls, and any other contaminated items must be collected in a separate, labeled hazardous waste bag.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed waste container appropriate for flammable or non-flammable liquids, as dictated by the solvent used.

  • Disposal: All waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) department according to federal, state, and local regulations.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with N-(3-Formylquinolin-7-YL)acetamide.

PPE_Workflow cluster_Start Initial Assessment cluster_Controls Engineering & Administrative Controls cluster_Task Task-Based Risk Assessment cluster_PPE Required Personal Protective Equipment Start Handling N-(3-Formylquinolin-7-YL)acetamide? FumeHood Work in Chemical Fume Hood? Start->FumeHood DesignatedArea Use Designated Area? FumeHood->DesignatedArea Yes (Mandatory) Task What is the Task? DesignatedArea->Task Spill Spill or Large Quantity (>1g)? Task->Spill Weighing / Synthesis BasePPE Standard PPE: - Lab Coat - Chemical Goggles - Double Gloves (Nitrile/Butyl) Task->BasePPE Storage / Transport (Sealed Container) EnhancedPPE Enhanced PPE: - Add Face Shield Spill->EnhancedPPE No (Standard Synthesis) SpillPPE Full Spill Response PPE: - Disposable Coveralls - N95 Respirator - Face Shield & Goggles - Double Gloves Spill->SpillPPE Yes EnhancedPPE->BasePPE includes

Caption: Decision workflow for PPE selection based on task.

References

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7). Sigma-Aldrich.
  • Acetamide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). Benchchem.
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Acetamide - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • OSHA Glove Selection Chart. (n.d.). University of Texas at Austin Environmental Health and Safety. Retrieved from [Link]

  • Safety Data Sheet. (2025, December 18). Thermo Fisher Scientific.
  • Safety Data Sheet (SDS) Acetamide. (2019, February 25). Flinn Scientific.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. (n.d.). IJCRT.org.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022, November 18). MDPI.
  • Synthesis of Quinolines: A Green Perspective. (2016, June 28). ACS Sustainable Chemistry & Engineering.
  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Tre
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (2023, October 12). Trade Science Inc.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). Royal Society of Chemistry.
  • 100030 - Acetamide - Safety D
  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (n.d.). PMC.
  • Purification of heterocyclic organic nitrogen compounds. (1961, May 2).
  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020, December 15). RSC Publishing.

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